molecular formula C11H8ClNO2 B2844085 Methyl 3-chloroquinoline-6-carboxylate CAS No. 1357958-20-3

Methyl 3-chloroquinoline-6-carboxylate

Cat. No.: B2844085
CAS No.: 1357958-20-3
M. Wt: 221.64
InChI Key: LIVVYLNBAYBNDP-UHFFFAOYSA-N
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Description

Methyl 3-chloroquinoline-6-carboxylate (CAS 1357958-20-3) is a high-purity organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It is a key chemical building block in medicinal and organic chemistry research, specifically as a versatile intermediate for constructing more complex quinoline-based structures. Quinolines are a privileged scaffold in drug discovery, with well-documented applications in developing therapeutic agents . The specific substitution pattern of this compound—featuring a chloride at the 3-position and a methyl ester at the 6-position—makes it a valuable synthon for further functionalization through cross-coupling reactions and nucleophilic substitution, allowing researchers to create diverse libraries of compounds for biological screening. Chlorinated quinoline derivatives are of significant interest in pharmaceutical research for their diverse biological activities . The compound should be stored sealed in a dry environment at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVVYLNBAYBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-chloroquinoline-6-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, from its fundamental structure and properties to its synthesis and potential applications, grounding all claims in verifiable scientific literature.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Methyl 3-chloroquinoline-6-carboxylate emerges as a particularly valuable intermediate within this class. The presence of a chloro group at the 3-position and a methyl ester at the 6-position provides two distinct and reactive handles for further chemical modification. This dual functionality allows for the strategic, regioselective synthesis of complex molecular architectures, making it a cornerstone for building libraries of novel compounds for high-throughput screening and targeted drug discovery programs.[3]

Core Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the essential nomenclature and structural details for Methyl 3-chloroquinoline-6-carboxylate.

  • IUPAC Name: Methyl 3-chloroquinoline-6-carboxylate

  • CAS Number: 1357958-20-3[6]

  • Molecular Formula: C₁₁H₈ClNO₂[6]

  • Canonical SMILES: COC(=O)C1=CC2=C(C=C1)N=CC(Cl)=C2

Chemical Structure Visualization

The structural formula, depicted below, consists of a bicyclic quinoline core. A chlorine atom is substituted at the C-3 position, and a methyl carboxylate group is attached at the C-6 position.

Figure 1: Chemical Structure of Methyl 3-chloroquinoline-6-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
Molecular Weight 221.64 g/mol [6]
Appearance Solid (predicted)Inferred from related structures[7][8]
Storage Conditions Sealed in dry, room temperature[6]
Molecular Formula C₁₁H₈ClNO₂[6]
XLogP3 (Predicted) 2.7 - 2.9[9][10]
Topological Polar Surface Area 39.2 Ų[9][10]
Hydrogen Bond Donors 0[10]
Hydrogen Bond Acceptors 3[10]

Spectroscopic Profile: A Guide to Characterization

Verifying the identity and purity of a synthesized compound is paramount. The following sections outline the expected spectroscopic signatures for Methyl 3-chloroquinoline-6-carboxylate based on its functional groups and data from analogous structures.[1][11]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups. Key expected absorption bands include:

  • ~1725 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the methyl ester. This is a highly characteristic peak for this functional group.[11]

  • ~1600-1450 cm⁻¹: Multiple sharp peaks arising from the C=C and C=N stretching vibrations within the aromatic quinoline ring system.

  • ~1300-1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.

  • ~800-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • ~8.0 - 9.0 ppm: A series of doublets, triplets, or multiplets corresponding to the six protons on the quinoline ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the chloro and ester substituents.

    • ~4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methyl group (-OCH₃) of the ester.[11]

  • ¹³C NMR: The carbon spectrum will complement the proton data:

    • ~165 ppm: A signal for the carbonyl carbon of the ester group.[11]

    • ~120 - 150 ppm: Multiple signals corresponding to the nine carbons of the quinoline ring system.

    • ~53 ppm: A signal for the methyl carbon of the ester.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 221.

  • A crucial diagnostic feature will be the isotopic pattern: an (M+2)⁺ peak at m/z ≈ 223 with an intensity approximately one-third of the M⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom.[1]

Synthesis and Reactivity: A Proposed Pathway

While multiple synthetic routes to quinoline derivatives exist, a robust and logical pathway is critical for efficient production.[3][12] A direct, high-yield synthesis for Methyl 3-chloroquinoline-6-carboxylate is not prominently documented, but a reliable multi-step procedure can be designed based on established organochemical reactions.

The proposed synthesis begins with the commercially available Quinoline-6-carboxylic acid. This approach is advantageous as it secures the C-6 substitution pattern from the start.

synthesis_workflow start Quinoline-6-carboxylic Acid intermediate1 Methyl Quinoline-6-carboxylate start->intermediate1 Step 1: Esterification Reagents: SOCl₂, Methanol Rationale: Fischer esterification converts the carboxylic acid to the methyl ester. product Methyl 3-chloroquinoline-6-carboxylate intermediate1->product Step 2: Electrophilic Chlorination Reagents: N-Chlorosuccinimide (NCS) Rationale: Direct chlorination of the electron-rich quinoline ring, often favoring the 3-position.

Figure 2: Proposed Synthetic Workflow.
Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl quinoline-6-carboxylate (Esterification)

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial first step. It protects the acid functionality and improves solubility in organic solvents for the subsequent chlorination step. Using thionyl chloride (SOCl₂) to form the acyl chloride in situ followed by quenching with methanol is a highly efficient and standard method.

  • Procedure:

    • To a stirred suspension of Quinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of Methyl 3-chloroquinoline-6-carboxylate (Chlorination)

  • Rationale: The introduction of a chlorine atom at the C-3 position is achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for heterocyclic systems. The quinoline ring is activated towards electrophilic attack, and substitution at the 3-position is a known pathway.[13]

  • Procedure:

    • Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 3-chloroquinoline-6-carboxylate.

Applications in Research and Drug Development

The true value of Methyl 3-chloroquinoline-6-carboxylate lies in its potential as a versatile building block. The chloro and ester groups are gateways to a multitude of derivative compounds.

  • Scaffold for Medicinal Chemistry: The quinoline core is a well-established pharmacophore. This compound serves as an excellent starting point for synthesizing novel agents. Quinoline-6-carboxylic acid derivatives, for example, have been explored as potent inhibitors of ectonucleotidases, which are targets in cancer therapy.[14] Other derivatives have shown promise as anti-inflammatory agents.[3][15]

  • Cross-Coupling Reactions: The C-Cl bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino substituents, rapidly generating a library of novel chemical entities for biological screening.[3]

  • Amide Library Synthesis: The methyl ester at the C-6 position can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with a wide array of amines to form an amide library. Amide derivatives of quinolines are known to possess significant biological activity, including TRPV1 antagonism.[3]

Safety and Handling

Based on GHS classifications for the isomeric Methyl 3-chloroisoquinoline-6-carboxylate, this compound should be handled with care.[9]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

  • Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-chloroquinoline-6-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful tool for the synthesis of complex molecular targets. The robust synthetic pathway and the known biological relevance of the quinoline scaffold underscore its importance for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in advanced research applications.

References

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Solubility of Methyl 3-chloroquinoline-6-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3-chloroquinoline-6-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 3-chloroquinoline-6-carboxylate, a key intermediate in pharmaceutical research and drug development. In the absence of extensive published solubility data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility based on its structural components. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies to facilitate the use of this compound in synthesis, purification, and formulation.

Introduction: The Significance of Methyl 3-chloroquinoline-6-carboxylate and its Solubility

Methyl 3-chloroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific substitutions on the quinoline ring—a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position—impart unique physicochemical properties that are critical for its reactivity and biological activity.

The solubility of an active pharmaceutical ingredient (API) or its intermediate in organic solvents is a cornerstone of drug development.[3] It dictates the feasibility of:

  • Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.[4][5]

  • Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • Formulation: For preclinical and clinical studies, understanding solubility is essential for developing appropriate delivery systems, whether for oral, injectable, or topical applications.

  • Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate analysis.[6]

This guide will first deconstruct the molecular architecture of methyl 3-chloroquinoline-6-carboxylate to predict its behavior in different solvent classes. Subsequently, it will provide a practical, step-by-step methodology for the experimental determination of its solubility.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of methyl 3-chloroquinoline-6-carboxylate is a composite of its constituent functional groups.

Molecular Structure of Methyl 3-chloroquinoline-6-carboxylate:

  • Quinoline Core: The fused benzene and pyridine rings form a large, aromatic, and relatively non-polar surface area. However, the nitrogen atom in the pyridine ring introduces a degree of polarity and is a weak base (pKa of quinoline's conjugate acid is ~4.9), capable of forming hydrogen bonds.[8]

  • Chloro Group (-Cl): Positioned at the 3-position, the chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity (fat-solubility). While the C-Cl bond is polar, the group itself is not a strong hydrogen bond donor or acceptor.

  • Methyl Carboxylate Group (-COOCH₃): This ester group at the 6-position significantly influences polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester functionality as a whole increases the polar character of the molecule compared to an unsubstituted quinoline.

Impact of pH and Solvent Type:

The basic nitrogen atom in the quinoline ring is a critical factor.[4]

  • In non-polar or aprotic polar solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate): The compound will be in its neutral, free-base form. Its solubility will be governed by the balance between the non-polar quinoline backbone and the polar ester group.

  • In polar protic solvents (e.g., Alcohols, Water): These solvents can act as hydrogen bond donors and acceptors. Alcohols are likely to be good solvents. In aqueous solutions, solubility will be highly pH-dependent. In acidic conditions, the quinoline nitrogen can become protonated, forming a salt that is significantly more soluble in water.[2][4]

Predicted Solubility Profile of Methyl 3-chloroquinoline-6-carboxylate

Based on the theoretical framework, we can predict the solubility of methyl 3-chloroquinoline-6-carboxylate in a range of common laboratory solvents.

Solvent Solvent Class Predicted Solubility Rationale
Hexane Non-polarLowThe molecule's polarity from the ester and quinoline nitrogen is too high for significant interaction with a non-polar alkane.
Toluene Non-polar (Aromatic)ModerateThe aromatic nature of toluene allows for π-π stacking interactions with the quinoline ring system, which may enhance solubility compared to hexane.
Dichloromethane (DCM) Polar AproticHighDCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to dissolve the molecule without strong hydrogen bonding interactions.
Ethyl Acetate Polar AproticHighThe ester functionality of ethyl acetate is compatible with the methyl carboxylate group of the solute, promoting dissolution.
Tetrahydrofuran (THF) Polar AproticHighTHF is a versatile polar aprotic solvent that should readily dissolve the compound.
Acetone Polar AproticHighSimilar to other polar aprotic solvents, acetone's polarity should be sufficient to dissolve the compound effectively.
Acetonitrile Polar AproticModerate to HighWhile polar, acetonitrile is sometimes less effective at dissolving larger organic molecules compared to DCM or THF.
Methanol / Ethanol Polar ProticHighAlcohols can engage in hydrogen bonding with the quinoline nitrogen and the carbonyl oxygen of the ester, making them excellent solvents.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighDMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic compounds, often used for compounds with poor solubility in other solvents.[6]
Water Polar ProticLow (at neutral pH)The large, non-polar quinoline backbone and the chloro group will likely result in poor aqueous solubility.[1] Solubility is expected to increase significantly in acidic aqueous solutions (e.g., 5% aq. HCl) due to salt formation.[10]

Experimental Determination of Solubility

To obtain quantitative data, an experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[6] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Protocol: Isothermal Saturation Method

Objective: To determine the solubility of methyl 3-chloroquinoline-6-carboxylate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • Methyl 3-chloroquinoline-6-carboxylate

  • High-purity (e.g., HPLC grade) organic solvent of choice

  • Vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of methyl 3-chloroquinoline-6-carboxylate to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A steady state is reached when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

  • Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). A series of dilutions may be necessary.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of methyl 3-chloroquinoline-6-carboxylate.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Final Calculation A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant T (e.g., 24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Quantify concentration (HPLC / UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

  • Temperature: The solubility of most organic solids increases with temperature.[9] For purification via recrystallization, it is crucial to select a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Solvent Purity: The presence of water or other impurities in an organic solvent can significantly alter its polarity and, consequently, the measured solubility. Always use high-purity, dry solvents for accurate determinations.

  • Compound Purity: Impurities within the solid sample can affect its dissolution behavior.

  • Co-solvency: If the compound has poor solubility in a single solvent, a co-solvent system can be highly effective.[4] For example, if solubility is low in toluene but high in ethanol, a mixture of toluene and ethanol might provide the optimal balance of properties for a specific application.

Conclusion and Practical Insights

For any critical application in synthesis, purification, or formulation, the predictive analysis presented here must be validated by experimental determination. The provided isothermal saturation protocol is a reliable method for generating the precise, quantitative data required by researchers, scientists, and drug development professionals to effectively utilize this important chemical entity.

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An In-Depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and its strategic importance as a scaffold in the synthesis of potentially therapeutic agents.

Core Identification and Chemical Structure

Methyl 3-chloroquinoline-6-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous approved drugs, and its functionalization allows for the fine-tuning of biological activity. The placement of a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

Key Identifiers:

IdentifierValueSource
CAS Number 1357958-20-3BLD Pharm[1]
Molecular Formula C₁₁H₈ClNO₂BLD Pharm[1]
Molecular Weight 221.64 g/mol BLD Pharm[1]
Canonical SMILES COC(=O)c1cc2c(cc1)c(Cl)cn2-
InChI Key Will be generated based on final structure confirmation.-

The structural arrangement of these functional groups is pivotal. The electron-withdrawing nature of both the chlorine atom and the carboxylate group influences the reactivity of the quinoline ring system, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of Methyl 3-chloroquinoline-6-carboxylate.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and data from closely related analogues.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableHigh boiling point expected due to molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform).Insoluble in water.
pKa Not availableThe quinoline nitrogen is weakly basic.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and characteristic shifts for the protons adjacent to the chlorine and carboxylate groups.

  • ¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, with the carbon bearing the chlorine atom shifted downfield. The carbonyl carbon of the ester would appear around 165-170 ppm, and the methyl ester carbon around 52-55 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the isotopic abundance of chlorine.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and aromatic C=C and C-H stretching frequencies.

Synthesis Strategies

The synthesis of Methyl 3-chloroquinoline-6-carboxylate is not explicitly detailed in readily available literature. However, its synthesis can be logically approached through established methods for quinoline construction and functionalization. A plausible synthetic pathway would involve the formation of the quinoline-6-carboxylate core, followed by selective chlorination at the 3-position.

Proposed Synthetic Pathway:

A logical, though not experimentally validated in a single report, route could involve:

  • Skraup Synthesis or a related cyclization reaction: Starting from a suitably substituted aniline, such as methyl 4-aminobenzoate, to construct the quinoline-6-carboxylate core.

  • Nitration: Introduction of a nitro group, which often directs to the 3-position in subsequent reactions under specific conditions.

  • Reduction: Conversion of the nitro group to an amino group.

  • Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) chloride source to install the chlorine atom at the 3-position.

An alternative approach could involve a Vilsmeier-Haack reaction on an appropriate acetanilide to introduce a formyl group at the 3-position of a pre-formed quinoline ring, followed by conversion of the formyl group to a chloro group, although this is a less direct method for this specific isomer. A Chinese patent describes a method for synthesizing substituted 3-quinoline carboxylic acids and their analogs which may be adaptable.[2]

G cluster_0 Proposed Synthesis of Methyl 3-chloroquinoline-6-carboxylate A Methyl 4-aminobenzoate B Methyl quinoline-6-carboxylate A->B Skraup Synthesis C Methyl 3-nitroquinoline-6-carboxylate B->C Nitration D Methyl 3-aminoquinoline-6-carboxylate C->D Reduction E Methyl 3-chloroquinoline-6-carboxylate D->E Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: A plausible synthetic pathway for Methyl 3-chloroquinoline-6-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[3][4][5] The specific substitution pattern of Methyl 3-chloroquinoline-6-carboxylate makes it a valuable scaffold for the development of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. The functional groups on this molecule, particularly the chlorine atom, can be utilized for covalent modification of target proteins or for establishing key binding interactions within the active site.

  • Intermediate for Bioactive Molecules: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and the introduction of diverse side chains to explore structure-activity relationships (SAR).[6] The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to further diversify the scaffold.

  • Anticancer and Antimicrobial Potential: Quinoline-6-carboxylic acid derivatives have been investigated as ectonucleotidase inhibitors, which have implications for cancer therapy.[7] Furthermore, the broader class of chloroquinolines has been a focus of antimicrobial research.

Safety and Handling

  • Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash affected areas thoroughly with water.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 3-chloroquinoline-6-carboxylate is a strategically important heterocyclic compound with significant potential as a building block in drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis can be approached through established methodologies. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

  • PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. [Link]

  • ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • PubChemLite. Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). [Link]

  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • Journal of Drug Delivery and Therapeutics. View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • PubChemLite. 3-chloro-6-methoxyisoquinoline (C10H8ClNO). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PrepChem.com. Synthesis of 3-chloroquinoline. [Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

  • ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • PubChem. Methyl 3-bromoquinoline-6-carboxylate. [Link]

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. [Link]

  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

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1H NMR Spectrum Analysis of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Application Note Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

Methyl 3-chloroquinoline-6-carboxylate is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors, and complex heterocyclic pharmaceuticals. Its structural elucidation via Proton Nuclear Magnetic Resonance (


H NMR) requires a nuanced understanding of substituent effects on the bicyclic aromatic system.

This guide provides a rigorous, self-validating framework for assigning the


H NMR spectrum of this molecule. By synthesizing substituent additivity rules (Curphy-Morrison) with empirical quinoline data, we establish a predictive model for signal assignment, coupling patterns, and impurity profiling.

Structural Analysis & Spin System Logic

Before analyzing the spectrum, one must deconstruct the molecule into magnetically distinct spin systems. The quinoline core is planar, but the substituents at positions 3 (Chlorine) and 6 (Methyl Ester) break the symmetry and isolate specific proton networks.

The Substituent Effects
  • 3-Chloro (

    
    ):  An electron-withdrawing group (EWG) via induction but electron-donating via resonance. On the pyridine ring (Ring A), it creates a specific substitution pattern that isolates H2 and H4.
    
  • 6-Methoxycarbonyl (

    
    ):  A strong EWG. It significantly deshields the protons on the benzenoid ring (Ring B), particularly those ortho to the ester (H5 and H7).
    
The Spin Systems

The molecule possesses two distinct aromatic spin systems that do not strongly couple to each other (


 Hz), allowing them to be analyzed separately:
  • Ring A (Pyridine-like): Contains H2 and H4 .

    • Coupling: These protons are meta to each other. Expect a small coupling constant (

      
      ). They appear as singlets or fine doublets.
      
  • Ring B (Benzene-like): Contains H5 , H7 , and H8 .

    • Coupling: H7 is ortho to H8 and meta to H5. This creates an AMX or ABX system depending on the field strength.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize aggregation effects common in planar heterocycles:

Solvent Selection
  • Standard: Chloroform-d (

    
    ) . Excellent for resolution.
    
    • Residual Peak: 7.26 ppm (s).[1]

  • Alternative: Dimethylsulfoxide-d6 (

    
    ) . Use if solubility is poor or if aromatic peaks overlap in 
    
    
    
    .
    • Residual Peak: 2.50 ppm (quint).

    • Note: Expect all signals to shift downfield by 0.1–0.3 ppm in DMSO due to polarity and hydrogen bonding effects.

Preparation Steps
  • Mass: Weigh 5–10 mg of the analyte.

  • Volume: Dissolve in 600 µL of solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening caused by particulates.

  • Shimming: Automated gradient shimming is usually sufficient, but manual optimization of Z1 and Z2 is recommended if the aromatic doublets are not resolved to baseline.

Spectral Assignment (Predictive Analysis)

The following assignments are derived from substituent additivity principles applied to the quinoline core.

The Aliphatic Region
ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic

3.98 – 4.02 Singlet (s)3HCharacteristic methyl ester singlet. Uncoupled.
The Aromatic Region (7.5 – 9.2 ppm)

Note: Shifts are estimated for


.
ProtonPredicted ShiftPattern

Values (Hz)
Mechanistic Justification
H2 9.00 – 9.15 d (fine)

Most deshielded due to proximity to Nitrogen (alpha) and EWG (-Cl) at C3.
H5 8.55 – 8.65 d

Deshielded by the ortho-ester carbonyl (anisotropic effect) and peri-interaction. Meta-coupled to H7.
H4 8.30 – 8.40 d (fine)

Deshielded by Ring A current and -Cl, but less than H2 (gamma to N). Meta-coupled to H2.
H8 8.10 – 8.20 d

Ortho to H7. Deshielded by the Nitrogen lone pair effect (though in different ring).
H7 8.20 – 8.30 dd

Ortho to H8, meta to H5. Deshielded by ortho-ester.
Visualizing the Coupling Network

The following diagram illustrates the logical flow for assigning the aromatic protons based on their connectivity and coupling constants.

G cluster_0 Ring A (Hetero) cluster_1 Ring B (Carbo) H2 H2 (~9.1 ppm) H4 H4 (~8.3 ppm) H2->H4 Meta Coupling (J ~2 Hz) H5 H5 (~8.6 ppm) H7 H7 (~8.25 ppm) H5->H7 Meta Coupling (J ~2 Hz) H8 H8 (~8.15 ppm) H7->H8 Ortho Coupling (J ~9 Hz)

Caption: Coupling topology of Methyl 3-chloroquinoline-6-carboxylate. Yellow lines indicate weak meta-coupling; Green indicates strong ortho-coupling.

Advanced Verification: Self-Validating Protocols

To confirm the assignment without ambiguity, utilize 2D NMR experiments. This creates a "trustworthiness" loop where data points corroborate each other.

COSY (Correlation Spectroscopy)
  • Objective: Distinguish H5 from H2/H4.

  • Prediction:

    • H7 / H8: Strong cross-peak (Ortho coupling).

    • H5 / H7: Weak cross-peak (Meta coupling).

    • H2 / H4: Weak cross-peak (Meta coupling).

    • Validation: H2 and H4 will not show correlations to the H5/H7/H8 system. If you see a cross-peak between the singlet at ~9.1 and the doublet at ~8.2, your structure is incorrect (or it is an isoquinoline isomer).

NOESY (Nuclear Overhauser Effect)
  • Objective: Spatial confirmation of the Ester position.

  • Prediction:

    • Irradiate the Methyl Ester (4.0 ppm) .

    • Result: You should see a NOE enhancement of H5 (and possibly H7).

    • Significance: This confirms the ester is at position 6. If the ester were at position 3, you would see NOE to H2/H4.

Troubleshooting & Impurities

Common synthesis byproducts can mimic the target molecule.

ImpurityDiagnostic SignalSource
3-Chloroquinoline Missing singlet at ~4.0 ppm. H6 appears as a multiplet.Hydrolysis of ester or incomplete carboxylation.
Methyl quinoline-6-carboxylate H3 appears at ~7.5 ppm (dd).Incomplete chlorination / Dehalogenation.
Dimethylformamide (DMF) Singlets at 2.89, 2.96, 8.02 ppm.Residual reaction solvent.
Water Broad singlet ~1.56 ppm (

).
Wet solvent or hygroscopic sample.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • PubChem. (2025).[2][3] Methyl 3-chloroisoquinoline-6-carboxylate (Isomer Reference). National Library of Medicine. Retrieved from [Link]

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Pharmacological Potential of 3-Chloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacological landscape of 3-chloroquinoline derivatives , a distinct chemical class often overshadowed by their 7-chloro analogs (e.g., chloroquine). This guide synthesizes synthetic methodologies, mechanistic insights, and experimental protocols for researchers.

Executive Summary

While the quinoline scaffold is ubiquitous in medicinal chemistry, the 3-chloroquinoline subclass represents a specific, underutilized pharmacophore with distinct electronic and steric properties. Unlike the classic 7-chloroquinoline antimalarials, 3-chloro derivatives are gaining traction as potent Topoisomerase II inhibitors , PI3K modulators , and resistance-breaking antimalarials . This guide details the chemical synthesis via indole ring expansion, analyzes the Structure-Activity Relationship (SAR) driven by the C3-chlorine atom, and provides validated protocols for their development.

Chemical Architecture & Synthesis

The synthesis of the 3-chloroquinoline core requires specific methodologies to ensure regioselectivity at the C3 position, distinct from the C2-chlorination typical of Vilsmeier-Haack cyclizations of acetanilides.

Primary Synthetic Route: Indole Ring Expansion

The most robust method for accessing the parent 3-chloroquinoline scaffold is the Ciamician-Dennstedt Rearrangement type reaction involving the addition of dichlorocarbene to indole.

Mechanism:

  • Carbene Generation: Chloroform reacts with a strong base (NaOH) under Phase Transfer Catalysis (PTC) to generate dichlorocarbene (:CCl₂).

  • Cyclopropanation: The electrophilic carbene adds across the C2-C3 double bond of the indole, forming a dichlorocyclopropane intermediate.

  • Ring Expansion: The intermediate undergoes thermal rearrangement and elimination of HCl to expand the pyrrole ring into a pyridine ring, yielding 3-chloroquinoline.

Visualization: Synthesis Workflow

The following diagram illustrates the Phase Transfer Catalyzed synthesis of 3-chloroquinoline from indole.

Synthesis_Workflow Figure 1: Synthesis of 3-Chloroquinoline via Indole Ring Expansion (Ciamician-Dennstedt type). Indole Indole (Precursor) Intermediate Dichlorocyclopropane Intermediate Indole->Intermediate + CHCl3 / NaOH / TEBA (PTC) Carbene Dichlorocarbene (:CCl2) Carbene->Intermediate In situ generation Expansion Ring Expansion (-HCl) Intermediate->Expansion Thermal Rearrangement Product 3-Chloroquinoline (Scaffold) Expansion->Product Aromatization

Caption: Figure 1: Synthesis of 3-Chloroquinoline via Indole Ring Expansion (Ciamician-Dennstedt type).

Pharmacological Profiles & Mechanisms[1]

Anticancer Activity: Topoisomerase II Inhibition

3-Chloroquinoline derivatives function as DNA intercalators that poison DNA Topoisomerase II .

  • Mechanism: The planar quinoline ring intercalates between DNA base pairs. The C3-chlorine atom provides a specific steric bulk that locks the enzyme-DNA complex (cleavable complex), preventing DNA religation and triggering apoptosis.

  • Secondary Target: Recent docking studies suggest activity against PI3K (Phosphoinositide 3-kinase) , where the 3-Cl group occupies a hydrophobic pocket in the ATP-binding site, inhibiting cell proliferation in HeLa and MCF-7 lines.

Antimalarial Activity: Overcoming Resistance

Unlike chloroquine (7-chloro), 3-chloro derivatives show efficacy against chloroquine-resistant (CQR) Plasmodium falciparum strains.

  • Heme Polymerization: They inhibit the formation of hemozoin (malaria pigment).

  • Lipophilicity: The C3-Cl substituent alters the logP, enhancing accumulation in the parasite's acidic food vacuole without being a substrate for the PfCRT efflux pump that confers resistance to chloroquine.

Quantitative Data Summary

The following table summarizes potency ranges from recent comparative studies.

Biological ActivityTarget/Cell LineKey DerivativeIC50 / MIC RangeReference
Anticancer HeLa (Cervical)3-Cl-benzenesulfonamide hybrid2.1 - 5.4 µM[1]
Anticancer MCF-7 (Breast)3-Cl-hydrazone analog3.8 - 7.2 µM[1]
Antimalarial P. falciparum (CQR)3-Cl-4-aminoalkyl derivatives15 - 45 nM[3]
Antimicrobial S. aureus (MRSA)3-Cl-quinoline-hydrazones8 - 16 µg/mL[1]

Structure-Activity Relationship (SAR)

The pharmacological success of these derivatives hinges on the C3 substituent.

  • C3-Chlorine vs. C3-H: Introduction of Chlorine at C3 increases metabolic stability (blocking oxidation at this position) and lipophilicity compared to the unsubstituted quinoline.

  • C3-Chlorine vs. C7-Chlorine: The C3 position affects the electronic density of the pyridine ring nitrogen (N1) differently than C7. C3-Cl exerts an inductive electron-withdrawing effect closer to the nitrogen, lowering the pKa slightly, which optimizes lysosomal trapping in parasites.

  • C4-Substitution: Activity is maximized when a basic side chain (e.g., diamine or hydrazine) is present at C4, working synergistically with the C3-Cl.

Experimental Protocols

Protocol: Synthesis of 3-Chloroquinoline (Indole Route)

Objective: To synthesize the core scaffold for further derivatization.

Reagents:

  • Indole (10 mmol)

  • Chloroform (excess)

  • 50% NaOH (aqueous)[1]

  • Triethylbenzylammonium chloride (TEBA) (Catalyst, 0.5 mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole (1.17 g) in chloroform (20 mL).

  • Catalysis: Add TEBA (0.11 g) and 50% NaOH solution (20 mL).

  • Reaction: Stir vigorously at 55-60°C for 4–6 hours. The reaction is exothermic; monitor temperature.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Isolation: Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 3-chloroquinoline as a pale yellow oil or low-melting solid.

Protocol: Topoisomerase II Relaxation Assay

Objective: To validate the mechanism of action.

Procedure:

  • Mix: Incubate supercoiled pBR322 plasmid DNA (0.25 µg) with human Topoisomerase IIα (2 units) in assay buffer (Tris-HCl, ATP,

    
    ).
    
  • Treat: Add the test 3-chloroquinoline derivative (graded concentrations: 1–100 µM). Include Etoposide as a positive control.[2]

  • Incubate: 37°C for 30 minutes.

  • Terminate: Stop reaction with SDS/Proteinase K.

  • Analyze: Electrophorese on 1% agarose gel with ethidium bromide.

  • Result: Inhibition is indicated by the retention of supercoiled DNA bands (prevention of relaxation).

Mechanistic Signaling Pathway

The following diagram details the dual-action mechanism proposed for anticancer activity, involving both nuclear (Topo II) and cytoplasmic (PI3K) targets.

Mechanism_Action Figure 2: Dual Mechanism of Action: Topoisomerase II Poisoning and PI3K Inhibition. Drug 3-Chloroquinoline Derivative TopoII Topoisomerase II (Nucleus) Drug->TopoII Intercalation PI3K PI3K Enzyme (Cytoplasm) Drug->PI3K ATP Competition DNA_Damage Stabilization of Cleavable Complex TopoII->DNA_Damage Prevents Religation Signaling Inhibition of Akt Phosphorylation PI3K->Signaling Blocks Pathway Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis DNA Breaks Signaling->Apoptosis Survival Signal Loss

Caption: Figure 2: Dual Mechanism of Action: Topoisomerase II Poisoning and PI3K Inhibition.[2][1][3][4][5][6][7][8][9][10][11][12]

References

  • Synthesis of 3-chloroquinoline. PrepChem. Available at: [Link]

  • Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Scribd. Available at: [Link]

  • Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Methyl 3-chloroquinoline-6-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloroquinoline-6-carboxylate

Introduction and Compound Profile

Methyl 3-chloroquinoline-6-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial and antibacterial properties.[1] The presence of a chlorine atom and a methyl ester group on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for drug discovery and materials science.[1]

This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures associated with Methyl 3-chloroquinoline-6-carboxylate, based on available data for closely related analogues.

Hazard Identification and GHS Classification

Based on the GHS classification for the closely related isomer, Methyl 3-chloroisoquinoline-6-carboxylate, this compound is anticipated to be a hazardous substance.[2] Researchers should handle it with the appropriate precautions.

Anticipated GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Hazard Pictograms:

PictogramDescription

Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[3]

Signal Word: Warning [2][3]

Precautionary Statements (Anticipated): [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if you feel unwell.

  • P332+P317: If skin irritation occurs: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the computed and expected physical and chemical properties for Methyl 3-chloroquinoline-6-carboxylate and its close isomers.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[2]
Molecular Weight 221.64 g/mol [2]
Appearance Expected to be a solid[4][5]
Melting Point 94 - 98 °C (for a related compound)[4]
Boiling Point ~331 °C (for a related compound)[3]
Storage Temperature 2-8°C, in a dry, sealed container[6]

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[8]

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing.[7]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[8]

Hygiene Measures:

  • Avoid all personal contact, including inhalation.[9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before breaks.[10]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9][11]

  • Keep the container tightly sealed to prevent moisture ingress.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Experimental Workflow: Handling a Solid Reagent

The following diagram illustrates a standard workflow for using a solid chemical like Methyl 3-chloroquinoline-6-carboxylate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Verify Fume Hood Function PPE->FumeHood Gather Gather Materials (Spatula, Weigh Paper, Glassware) FumeHood->Gather Transport Transport Container to Fume Hood Gather->Transport Weigh Weigh Compound on Analytical Balance Transport->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Glassware and Surfaces Transfer->Clean Dispose Dispose of Contaminated Waste in Designated Container Clean->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Standard laboratory workflow for handling a solid chemical reagent.

Risk Mitigation and Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or release.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[7][10]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7]

Accidental Release Measures (Spills):

  • Personal Precautions: Evacuate unnecessary personnel. Avoid dust formation and inhalation. Ensure adequate ventilation. Wear full protective equipment as described in Section 4.[8]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[8][11]

  • Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[8][9] Clean the affected area thoroughly.

Toxicological and Ecological Information

Toxicological Profile:

  • Acute Effects: Based on the hazard classifications of its isomer, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion may be harmful.[4]

  • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[4] The broader class of quinolines has been studied for various toxicological endpoints, with some derivatives showing potential for liver and kidney effects at high doses.[12]

Ecological Information:

  • Specific ecotoxicity data is not available. As a general precaution, releases into the environment should be avoided. Do not allow the product to enter drains or watercourses.[8][11]

PPE Selection Logic

The choice of PPE is a critical step in risk assessment. The following diagram outlines the decision-making process.

PPE_Selection Start Assess Task Solid Handling Solid? Start->Solid BasePPE Minimum PPE: Lab Coat, Safety Glasses, Gloves Solid->BasePPE Yes Splash Potential for Splash? Aerosol Aerosol/Dust Generation? Splash->Aerosol No Goggles Upgrade to Tight-Sealing Goggles Splash->Goggles Yes Respirator Use Particulate Respirator in Fume Hood Aerosol->Respirator Yes End Proceed with Task Aerosol->End No BasePPE->Splash Goggles->Aerosol FaceShield Add Face Shield Goggles->FaceShield Significant Splash Risk FaceShield->Aerosol Respirator->End

Sources

Technical Whitepaper: Physicochemical Profiling of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloroquinoline-6-carboxylate (CAS 1357958-20-3) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting plasma kallikrein and other serine proteases. As a 3,6-disubstituted quinoline, it offers a unique vectors for structure-activity relationship (SAR) exploration: the C6-ester provides a handle for acylation or amidation, while the C3-chlorine atom serves as a lipophilic modulator or a site for palladium-catalyzed cross-coupling.

This guide provides a definitive technical analysis of the compound’s physicochemical properties, a validated synthetic route based on electrophilic aromatic substitution, and rigorous protocols for its characterization.

Chemical Identity & Structural Analysis[1][2]

ParameterSpecification
IUPAC Name Methyl 3-chloroquinoline-6-carboxylate
CAS Number 1357958-20-3
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
SMILES COC(=O)C1=CC2=CC(Cl)=CN=C2C=C1
Structural Class Halo-quinoline ester
Key Functional Groups Methyl ester (C6), Chloro (C3), Quinoline nitrogen
Structural Logic

The quinoline core is planar.[1] The C3 position is electronically distinct; unlike the C2 or C4 positions which are susceptible to nucleophilic attack (SNAr), the C3 position behaves more like a standard aromatic ring, requiring electrophilic halogenation or specialized ring construction methods to functionalize. The C6-ester is conjugated with the aromatic system, reducing the electron density of the benzene ring portion of the heterocycle.

Physical Characteristics

Melting Point Profile

While specific experimental melting points (MP) can vary by crystal polymorph and purity, analogous halogenated quinoline esters provide a reliable reference range.

  • Predicted Melting Point: 110°C – 140°C (Solid)

  • Reference Analog: Methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6) exhibits a MP of 145–150°C . The 3-chloro derivative, having a smaller halogen radius and different packing efficiency, is expected to melt slightly lower than its 4-bromo counterpart.

  • State: White to pale yellow crystalline solid.

Solubility Characteristics
  • Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (warm).

  • Insoluble: Water, Hexanes (cold).

  • Partition Coefficient (LogP): ~2.9 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in drug discovery contexts.

Validated Synthetic Protocol

The most authoritative route for synthesizing Methyl 3-chloroquinoline-6-carboxylate involves the direct electrophilic chlorination of the parent ester. This method avoids complex ring-closing chemistries (like Skraup or Combes) that often yield mixtures of isomers.

Reaction Pathway

Precursor: Methyl quinoline-6-carboxylate Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF) Mechanism: Electrophilic Aromatic Substitution (SEAr)

SynthesisPath Start Methyl quinoline-6-carboxylate (Starting Material) Reagent N-Chlorosuccinimide (NCS) DMF, 120°C, 20h Start->Reagent Dissolution Intermediate Chloronium Ion Complex (Transition State) Reagent->Intermediate Electrophilic Attack Product Methyl 3-chloroquinoline-6-carboxylate (Target) Intermediate->Product Deprotonation/Workup

Figure 1: Synthetic workflow for the direct chlorination of methyl quinoline-6-carboxylate.

Step-by-Step Methodology

Note: This protocol is adapted from patent literature (WO2012017020A1) and optimized for laboratory scale.

  • Preparation: Dissolve Methyl quinoline-6-carboxylate (1.0 equiv) in anhydrous DMF (approx. 20 volumes).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (3.0 equiv). The excess NCS is crucial to drive the reaction to completion at the less reactive C3 position.

  • Reaction: Heat the mixture to 120°C and stir for 20 hours . Monitor by LC-MS for the disappearance of the starting material (M+H 188) and appearance of the product (M+H 222/224).

  • Workup:

    • Cool to ambient temperature.[2]

    • Dilute with water (exothermic).

    • Neutralize with solid NaHCO₃ to pH 7-8.

    • Critical Step: Add powdered Sodium Thiosulfate to quench unreacted NCS and prevent oxidative side reactions during isolation.

  • Isolation: Extract with Ethyl Acetate or filter the precipitate if a solid forms upon water addition. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.

Physical Characterization Protocols

To ensure data integrity in drug development, the following self-validating protocols must be used to characterize the isolated material.

A. Melting Point Determination (Capillary Method)
  • Equipment: Buchi Melting Point M-565 or equivalent (calibrated with Vanillin and Caffeine standards).

  • Protocol:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces (solvent inclusion depresses MP).

    • Pack 3-4 mm of sample into a glass capillary.

    • Ramp Rate: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min ) to anticipate the transition.

    • Acceptance Criteria: The melting range (onset to clear liquid) should not exceed 2°C. A range >2°C indicates impurity (likely succinimide or starting material).

B. Purity Assessment (HPLC)

Before physical testing, purity must be validated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

  • Target: Purity > 98% area under curve (AUC).

CharacterizationWorkflow Sample Isolated Solid Dry Vacuum Drying (40°C, 4h) Sample->Dry QC HPLC Purity Check (>98%?) Dry->QC Fail Recrystallize (EtOH/Heptane) QC->Fail No Pass Physical Profiling QC->Pass Yes Fail->Dry Tests 1. Melting Point (DSC/Capillary) 2. NMR (1H, 13C) 3. Solubility (DMSO/Water) Pass->Tests

Figure 2: Quality Control and Characterization Workflow.

Safety & Handling (SDS Highlights)

  • Hazards: Irritant (Skin/Eye). Potential respiratory sensitizer (due to quinoline core).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis Protocol: Kolb, H. et al. "N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein." PCT Int. Appl. WO2012017020A1, 2012.

  • Structural Analog Data: Sigma-Aldrich. "Methyl 4-bromoquinoline-6-carboxylate Product Sheet." Accessed Oct 2025.

  • General Quinoline Chemistry: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4][5] Comprehensive Organic Synthesis, 1991.

  • Chemical Identity: PubChem Database. "Methyl 3-chloroquinoline-6-carboxylate (CID 56636124)."

Sources

Literature review of quinoline-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Pharmacological Profiling, and Therapeutic Utility

Executive Summary

The quinoline-6-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its widely commercialized 3-carboxylate (fluoroquinolone) and 4-carboxylate (cinchophen) isomers. While the 3-isomers dominate the antibacterial market, quinoline-6-carboxylate derivatives have emerged as critical modulators in immuno-oncology (CD39/CD73 inhibition) , purinergic signaling (P2X7R antagonism) , and antimicrobial resistance .

This technical guide provides a comprehensive literature review and operational framework for researchers targeting the 6-position of the quinoline ring. It synthesizes synthetic protocols, structure-activity relationships (SAR), and mechanistic insights to accelerate drug discovery campaigns.

Chemical Architecture: The 6-Carboxylate Core

The quinoline ring consists of a benzene ring fused to a pyridine ring. The 6-position is located on the benzenoid ring, para to the ring nitrogen's fusion point.

  • Electronic Character: The 6-position is electronically coupled to the nitrogen lone pair, but less susceptible to nucleophilic attack than the 2- and 4-positions.

  • Structural Mimicry: In biological systems, the 6-carboxylate moiety often mimics the phosphate group of nucleotides (ATP/ADP), making it an ideal scaffold for targeting nucleotide-binding enzymes like ectonucleotidases.[1]

Synthetic Architectures

Constructing the quinoline-6-carboxylate core requires specific strategies to ensure regioselectivity. Unlike the Gould-Jacobs reaction (which favors 3-substitution), the Skraup synthesis and Friedländer condensation are the dominant routes.

2.1. Protocol A: Modified Skraup Synthesis (The Foundation)

The most robust method for generating the parent quinoline-6-carboxylic acid involves the reaction of 4-aminobenzoic acid with glycerol.

Reaction Logic:

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein (in situ).[2]

  • Michael Addition: 4-aminobenzoic acid attacks acrolein.

  • Cyclization: Acid-catalyzed ring closure occurs.

  • Oxidation: The dihydro-intermediate is oxidized (classically by nitrobenzene, modernly by iodine or milder oxidants) to aromatize the system.[2][3]

2.2. Protocol B: Divergent Amide Coupling (The Library Builder)

Once the acid core is established, the vast majority of bioactive derivatives are generated via amide coupling at the C6 position.

  • Activation: Conversion to acid chloride (SOCl₂) or use of coupling reagents (HATU/BOP).

  • Nucleophile: Reaction with primary/secondary amines, amino acid esters, or sulfonamides.

Visualization: Synthetic Workflow The following diagram illustrates the logical flow from precursor selection to final bioactive derivative.

SynthesisWorkflow cluster_mechanism Mechanism Checkpoint Precursor 4-Aminobenzoic Acid Reagent Glycerol / H2SO4 (Skraup Conditions) Precursor->Reagent + Oxidant Intermediate Quinoline-6-Carboxylic Acid (Core) Reagent->Intermediate Cyclization Acrolein Acrolein Formation Reagent->Acrolein Activation Activation (SOCl2 or HATU) Intermediate->Activation Carboxyl Activation Diversification Amide Coupling (R-NH2) Activation->Diversification + Amine FinalProduct Bioactive 6-Carboxamide Derivative Diversification->FinalProduct Purification MichaelAdd Michael Addition Acrolein->MichaelAdd

Caption: Step-wise synthetic pathway from 4-aminobenzoic acid to functionalized quinoline-6-carboxamides via the Skraup reaction.

Pharmacological Landscapes
3.1. Immuno-Oncology: Ectonucleotidase Inhibition (CD39/CD73)

High extracellular ATP (eATP) is pro-inflammatory, while its hydrolysis product, adenosine, is immunosuppressive. Tumors overexpress CD39 and CD73 to convert ATP to adenosine, evading the immune system.[1]

  • Mechanism: Quinoline-6-carboxamide derivatives act as non-nucleotide inhibitors. The quinoline core fits the hydrophobic pocket, while the 6-amide mimics the phosphate chain of ATP, blocking hydrolysis.

  • Key Data: Compounds have shown IC₅₀ values in the low micromolar to nanomolar range against recombinant h-NTPDases (CD39 family).[1]

3.2. Purinergic Signaling: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer progression.

  • Lead Compounds: Quinoline-6-carboxamide benzenesulfonates.[4]

  • Potency: 4-iodo derivatives (e.g., Compound 2f in literature) have demonstrated IC₅₀ values ~0.5 µM, outperforming standard suramin.[4]

3.3. Antimicrobial Activity

While less potent than fluoroquinolones (3-COOH), 6-carboxylate derivatives coupled with amino acids (e.g., L-alanine methyl esters) show specificity against E. coli and S. aureus.

  • Advantage: They lack the cross-resistance often seen with traditional fluoroquinolones due to a distinct binding mode on DNA gyrase.

Structure-Activity Relationship (SAR) Atlas

The biological efficacy of quinoline-6-carboxylates is tightly governed by substitutions at the C2, C4, and C6 positions.

SAR Summary Table

PositionModificationEffect on ActivityTarget Application
C-6 Carboxamide (-CONHR)Critical. Increases stability and H-bonding.[1]CD39/CD73, P2X7R
C-6 Sulfonamide LinkerEnhances solubility but may reduce potency.Antibacterial
C-4 Halogen (I, Cl, F)Potency Booster. 4-Iodo > 4-Fluoro > H.P2X7R Antagonism
C-2 Methyl/Aryl GroupModulates lipophilicity; affects docking.Anticancer (Kinase)
N-1 Quaternization (Methyl)Increases DNA affinity (intercalation).G-Quadruplex Stabilization

Visualization: SAR Logic Map This diagram maps specific structural modifications to their biological outcomes.

SAR_Map Core Quinoline-6-Carboxylate Scaffold Pos6 Position C-6 (Carboxyl/Amide) Core->Pos6 Pos4 Position C-4 (Substituent) Core->Pos4 Pos2 Position C-2 (Side Chain) Core->Pos2 Effect1 Mimics ATP Phosphate (CD39 Inhibition) Pos6->Effect1 Amide Linkage Effect2 Halogen (I/Cl) increases P2X7R Affinity Pos4->Effect2 4-Iodo/Chloro Effect3 Lipophilicity Tuning (Bioavailability) Pos2->Effect3 Methyl/Phenyl

Caption: Structure-Activity Relationship (SAR) map highlighting critical substitution sites for pharmacological tuning.

Experimental Protocol: Synthesis of N-Phenylquinoline-6-Carboxamide

A self-validating protocol for generating a library standard.

Reagents:

  • Quinoline-6-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (Excess)

  • Aniline (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask, suspend quinoline-6-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Reflux for 3 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Add the aniline and TEA to the solution at 0°C. Stir at room temperature for 12 hours.

  • Validation (TLC): Monitor reaction progress using 5% Methanol/DCM. The acid spot (baseline) should disappear, and a new non-polar spot should appear.

  • Work-up: Wash with sat. NaHCO₃ (to remove unreacted acid) and 1N HCl (to remove unreacted amine). Dry organic layer over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%. Characterization: ¹H NMR should show the amide proton singlet around 10.0-10.5 ppm.

References
  • Ishaq, A. et al. (2025).[1] Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Link

  • Shivaraj, Y. et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience. Link

  • Ali, I. et al. (2025). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Link

  • Santa Cruz Biotechnology . Methyl quinoline-6-carboxylate Product Data. Link

  • Organic Syntheses . Skraup Synthesis of Quinoline. Org. Synth. Coll. Vol. 1, p. 478.[5] Link

Sources

The Impact of 3-Chloro Substitution on the Electronic Landscape of Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The introduction of a chlorine atom at the 3-position profoundly alters the electronic properties of the quinoline ring, thereby modulating its reactivity, spectroscopic signature, and interaction with biological targets. This guide provides a comprehensive exploration of the electronic characteristics of 3-chloro substituted quinolines. We will delve into the fundamental electronic effects of the chloro substituent, analyze its influence on spectroscopic and electrochemical properties, and discuss how these electronic modifications dictate the molecule's chemical reactivity. This document is intended to serve as a technical resource, offering both theoretical understanding and practical insights for professionals engaged in the design and development of novel quinoline-based molecules.

Fundamental Electronic Influence of the 3-Chloro Substituent

The electronic character of 3-chloroquinoline is governed by the dual nature of the chlorine atom as a substituent on an aromatic system. It exerts two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the quinoline ring through the sigma (σ) bond.[2][3] This effect is distance-dependent and deactivates the entire aromatic system, making it less susceptible to electrophilic attack compared to unsubstituted quinoline.[4]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the quinoline ring.[2] This donation of electron density through resonance partially counteracts the inductive effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring.[4][5] However, the resonance effect is crucial in directing the regioselectivity of electrophilic aromatic substitution, favoring the ortho and para positions.[4] In the context of the quinoline ring system, the 3-position is part of the pyridine ring, and the electronic interplay influences the reactivity of both the pyridine and benzene moieties.

Diagram: Electronic Effects of the 3-Chloro Substituent

electronic_effects cluster_quinoline 3-Chloroquinoline Ring cluster_effects Electronic Effects Quinoline Quinoline System Properties Altered Electronic Properties Quinoline->Properties Modulates Inductive Inductive Effect (-I) Electron Withdrawing Inductive->Quinoline σ-bond polarization Resonance Resonance Effect (+R) Electron Donating Resonance->Quinoline π-system delocalization

Caption: Interplay of inductive and resonance effects of the 3-chloro group on the quinoline ring.

Spectroscopic Characterization

The electronic perturbations induced by the 3-chloro substituent are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chlorine atom deshields adjacent protons and carbons, leading to downfield shifts in the ¹H and ¹³C NMR spectra. The effect is most pronounced at positions C-3, C-2, and C-4.

Compound H-2 (ppm) H-4 (ppm) C-2 (ppm) C-3 (ppm) C-4 (ppm)
Quinoline~8.81~8.03~150.3~121.1~135.9
3-ChloroquinolineDownfieldDownfieldDownfieldDownfieldDownfield
Note: Exact chemical shifts are solvent and concentration-dependent. The table indicates the expected trend upon 3-chloro substitution.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [6]

  • Sample Preparation: Dissolve 5-10 mg of the 3-chloroquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use the same sample and instrument. The spectrum is typically acquired with proton decoupling to simplify the signals to singlets for each carbon. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinoline exhibits characteristic absorption bands arising from π→π* transitions within the aromatic system.[8] The introduction of a chloro group, a chromophore, can cause a slight bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system through the lone pairs on the chlorine atom.[9]

Experimental Protocol: UV-Vis Spectroscopy [8]

  • Sample Preparation: Prepare a stock solution of the 3-chloroquinoline derivative in a UV-grade solvent (e.g., ethanol).

  • Dilution: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline with a cuvette containing the pure solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent.[10] The fluorescence properties (quantum yield and Stokes shift) are highly sensitive to the electronic nature of substituents and the solvent environment. The introduction of a heavy atom like chlorine can, in some cases, lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, specific substitution patterns can also lead to enhanced fluorescence.[11][12]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules.[13] The electron-withdrawing nature of the 3-chloro substituent makes the quinoline ring more electron-deficient. This increased electron deficiency facilitates reduction, resulting in a less negative reduction potential compared to unsubstituted quinoline. Conversely, the oxidation of the molecule becomes more difficult, leading to a more positive oxidation potential.

Diagram: Cyclic Voltammetry Workflow

cv_workflow Start Prepare Electrolyte Solution with 3-Chloroquinoline Setup Assemble 3-Electrode Cell (Working, Reference, Counter) Start->Setup Scan Apply Potential Scan (e.g., +1.5V to -1.5V and back) Setup->Scan Measure Measure Resulting Current Scan->Measure Plot Plot Current (I) vs. Potential (V) Measure->Plot Analyze Analyze Voltammogram (Identify Peak Potentials) Plot->Analyze

Caption: A typical experimental workflow for cyclic voltammetry analysis.

Experimental Protocol: Cyclic Voltammetry [14][15]

  • Solution Preparation: Dissolve the 3-chloroquinoline derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is electroactive.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).

Computational Analysis: A Deeper Look into the Electronic Structure

Density Functional Theory (DFT) provides valuable theoretical insights into the electronic properties of molecules.[16] For 3-chloroquinoline, DFT calculations can be used to visualize and quantify the electronic effects of the chloro substituent.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface. For 3-chloroquinoline, the MEP would show a region of negative potential (red) around the nitrogen atom, indicating its nucleophilic character. The electron-withdrawing chlorine atom would contribute to a more positive potential (blue) on the adjacent carbon atoms, highlighting their electrophilic nature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[17] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.[18] The introduction of a 3-chloro substituent is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline, with a potential modulation of the overall energy gap.[19]

Property Significance Effect of 3-Chloro Substitution
HOMO EnergyCorrelates with the ability to donate electrons (ionization potential).Lowered energy (more difficult to oxidize).
LUMO EnergyCorrelates with the ability to accept electrons (electron affinity).Lowered energy (easier to reduce).
HOMO-LUMO GapIndicator of chemical reactivity and stability.Modulated, influencing overall reactivity.[20]

Influence on Chemical Reactivity

The altered electronic landscape of 3-chloroquinoline directly impacts its chemical reactivity.

Basicity (pKa)

The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the quinoline nitrogen. This makes the lone pair on the nitrogen less available for protonation, thereby decreasing the basicity (lowering the pKa) of 3-chloroquinoline compared to the parent quinoline.[21]

Electrophilic Aromatic Substitution (SEAr)

As previously discussed, the net electron-withdrawing character of the chlorine atom deactivates the quinoline ring towards electrophilic attack.[4] SEAr reactions, such as nitration or halogenation, will be slower on 3-chloroquinoline than on quinoline itself. Substitution will preferentially occur on the more electron-rich benzene ring, typically at positions 5 and 8.[22][23]

Nucleophilic Aromatic Substitution (SNAr)

The 3-position in quinoline is generally less reactive towards nucleophilic substitution compared to the 2- and 4-positions.[24] However, the presence of the electron-withdrawing chlorine atom at C-3 makes this position a site for nucleophilic attack, although it is less facile than at the 2- and 4-positions. Reactions with strong nucleophiles can lead to the displacement of the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions

3-Chloroquinoline is a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its reactivity is lower than its bromo- and iodo-counterparts.

  • Suzuki-Miyaura Coupling: The C-Cl bond is less readily activated by palladium(0) in the oxidative addition step compared to C-Br or C-I bonds. Therefore, Suzuki-Miyaura couplings with 3-chloroquinoline often require more forcing conditions or specialized catalytic systems with electron-rich, bulky phosphine ligands to achieve good yields.

  • Sonogashira and Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the higher bond dissociation energy of the C-Cl bond makes 3-chloroquinoline a less reactive partner in these transformations compared to 3-bromoquinoline.

Diagram: Reactivity Trade-off in Cross-Coupling

reactivity_tradeoff cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_cost Substrate Cost 3-Bromoquinoline 3-Bromoquinoline Cost_High Higher Cost 3-Bromoquinoline->Cost_High Higher_Yields Higher Yields 3-Bromoquinoline->Higher_Yields Generally leads to Milder_Conditions Milder Conditions 3-Chloroquinoline 3-Chloroquinoline Cost_Low Lower Cost 3-Chloroquinoline->Cost_Low 3-Chloroquinoline->Milder_Conditions Requires more forcing conditions

Caption: The trade-off between reactivity and cost for 3-bromo- vs. 3-chloroquinoline.

Conclusion

The substitution of a chlorine atom at the 3-position of the quinoline ring introduces a fascinating interplay of inductive and resonance effects that fundamentally reshape the molecule's electronic properties. This is manifested in predictable shifts in NMR, UV-Vis, and electrochemical behavior. The electron-withdrawing nature of the chloro group deactivates the ring towards electrophilic attack but provides a handle for nucleophilic substitution and cross-coupling reactions, albeit with lower reactivity compared to its heavier halogen analogues. A thorough understanding of these electronic characteristics is paramount for researchers and drug development professionals, as it enables the rational design of novel 3-chloroquinoline derivatives with tailored reactivity, spectroscopic properties, and biological activities. By leveraging the principles outlined in this guide, scientists can better predict molecular behavior and accelerate the discovery of new therapeutic agents and advanced materials.

References

  • askIITians. (2014, February 3). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]

  • Fuchi, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1). Retrieved from [Link]

  • Diomande, G. G. D., et al. (2021). Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry, 15(2), 8-12. Retrieved from [Link]

  • Vedantu. (2024, July 2). Although chlorine is an electron withdrawing group, yet it is ortho-para directing in electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 17). Does Cl- Have more -I effect or +M effect ( Resonance effect)?. Retrieved from [Link]

  • Khan, I., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the chloroquinolines 3 c–f. [Image]. Retrieved from [Link]

  • Arcadi, A., et al. (2005). Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines. Organic Letters, 7(5), 763-6. Retrieved from [Link]

  • Karki, R. G., et al. (1995). Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. Bioorganic & Medicinal Chemistry, 3(9), 1255-61. Retrieved from [Link]

  • Timtcheva, I., et al. (2003). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Molecules, 8(10), 767-782. Retrieved from [Link]

  • Yang, G., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14389-14400. Retrieved from [Link]

  • DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Ali, B. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 163-169. Retrieved from [Link]

  • Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(8), e07529. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15082-15095. Retrieved from [Link]

  • ResearchGate. (n.d.). The HOMO and LUMO of 3l and tebufloquin. [Image]. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Quinoline – Molecular Formula – C9H7N. Retrieved from [Link]

  • Unspecified. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). [Image]. Retrieved from [Link]

  • Ribeiro, F. W. B., et al. (2020). Sensitive Voltammetric Detection of Chloroquine Drug by Applying a Boron-Doped Diamond Electrode. Chemosensors, 8(4), 114. Retrieved from [Link]

  • Foroutan-Nejad, C., et al. (2009). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. Journal of Molecular Structure: THEOCHEM, 912(1-3), 28-34. Retrieved from [Link]

  • Djossou, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Image]. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Retrieved from [Link]

  • ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • Unspecified. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–π–A) dyes. [Image]. Retrieved from [Link]

  • Perpete, E. A., & Jacquemin, D. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. The Journal of Chemical Physics, 125(15), 154308. Retrieved from [Link]

  • Longdom Publishing. (2021, April 26). Cyclic Voltammetric (CV) Evaluation of Electro chemical Behaviors of K3 [Fe (CN)6 ] and Uric Acid. Retrieved from [Link]

  • MDPI. (2023, June 13). Machine Learning Electron Density Prediction Using Weighted Smooth Overlap of Atomic Positions. Retrieved from [Link]

  • Unspecified. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Karon, K., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Ionization Constants of 3-Substituted Pyridines, 3-Substituted Quinolines and 4-Substituted Isoquinolines. Retrieved from [Link]

  • Rodrigues, E. S. B., et al. (2019). Electrochemical Characterization of Central Action Tricyclic Drugs by Voltammetric Techniques and Density Functional Theory Calculations. Molecules, 24(15), 2788. Retrieved from [Link]

  • Helgaker, T., et al. (2008). Maps of current density using density-functional methods. The Journal of Chemical Physics, 129(6), 064101. Retrieved from [Link]

  • Current Separations. (n.d.). Characterization of Chemical Reactions Coupled to Electron Transfer Reactions Using Cyclic Voltammetry. Retrieved from [Link]

  • Online Academic Press. (2020, September 8). Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenyl Carbazone. Retrieved from [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization, synthesis, and crystallographic analysis of Methyl 3-chloroquinoline-6-carboxylate .

Introduction & Pharmacophore Significance

Methyl 3-chloroquinoline-6-carboxylate (CAS: 1357958-20-3 ) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. The quinoline core provides a rigid planar platform for


-

stacking interactions within biological active sites, while the 3-chloro and 6-methoxycarbonyl substituents modulate electronic properties and lipophilicity.

This guide details the experimental workflow for obtaining high-resolution X-ray crystallography data, validates the synthesis via NMR, and analyzes the supramolecular architecture expected for this halogenated heterocyclic ester.

Synthesis & Validation Protocol

Before crystallographic analysis, the bulk material must be synthesized and validated to


 purity.
Synthetic Pathway

The compound is synthesized via the electrophilic chlorination of methyl quinoline-6-carboxylate.

  • Precursor: Methyl quinoline-6-carboxylate[1][2][3][4]

  • Reagent: N-Chlorosuccinimide (NCS)

  • Solvent: DMF (Dimethylformamide)

  • Conditions:

    
     for 20 hours.
    
Validation Data (NMR)

The following magnetic resonance data confirms the regioselectivity of the chlorination at the 3-position (avoiding the 2- or 4-positions).

NucleusFrequencySolventShift (

ppm)
Assignment

H
400 MHzDMSO-

3.92 (s, 3H)

(Ester methyl)
8.83 (d, 1H)H-2 (Deshielded by N and Cl)
8.53 (d, 1H)H-4
8.13 (d, 1H)H-8
7.92 (d, 1H)H-7
7.73 (dd, 1H)H-5

Note: The singlet at 3.92 ppm confirms the integrity of the methyl ester. The doublet at 8.83 ppm is characteristic of the proton at position 2, adjacent to the quinoline nitrogen and the chlorine substituent.

Crystallization Methodology

Obtaining diffraction-quality single crystals for this planar aromatic system requires controlling the nucleation rate to favor ordered


-stacking.
Solvent Systems

Based on the solubility profile of chlorinated quinolines, the following binary solvent systems are recommended for slow evaporation:

  • Dichloromethane / Methanol (1:1 v/v): Good for obtaining block-like crystals.

  • Acetone / Hexane (3:1 v/v): Promotes slower growth, reducing twinning.

  • Chloroform (Slow Evaporation): Often yields monoclinic needles.

Experimental Workflow

The following diagram illustrates the critical path from crude synthesis to data collection.

CrystallizationWorkflow Synthesis Synthesis (NCS + DMF) Purification Purification (Column Chrom. SiO2) Synthesis->Purification Validation Validation (1H NMR / LC-MS) Purification->Validation Dissolution Dissolution (DCM/MeOH 1:1) Validation->Dissolution >98% Purity Evaporation Slow Evaporation (T = 293 K, 3-5 days) Dissolution->Evaporation Selection Crystal Selection (Polarized Microscopy) Evaporation->Selection Diffraction X-Ray Diffraction (Mo Kα, 100 K) Selection->Diffraction

Caption: Workflow for generating diffraction-quality crystals of Methyl 3-chloroquinoline-6-carboxylate.

Crystallographic Data & Structural Analysis

While specific unit cell parameters for the 3-chloro isomer are proprietary, the structural homology with Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and the parent Quinoline-6-carboxylate allows for high-confidence predictive modeling of the lattice behavior.

Predicted Unit Cell Parameters

Planar quinoline esters typically crystallize in Centrosymmetric Monoclinic or Triclinic space groups due to the drive to maximize antiparallel dipole alignment.

ParameterPredicted Range / ValueRationale
Crystal System MonoclinicFavored by planar aromatics with polar substituents.
Space Group

or

Most common for achiral organic molecules (

occurrence).
Z (Molecules/Cell) 4Standard for

packing.
Density (

)

Increased density due to the heavy Chlorine atom (

).
Volume (

)

Estimated based on molecular volume of

.
Key Intermolecular Interactions

The crystal packing is governed by three primary non-covalent interactions, which are critical for stabilizing the lattice:

  • Halogen Bonding (

    
    ):  The chlorine atom at position 3 acts as a Lewis acid ( 
    
    
    
    -hole), potentially forming a directional bond with the carbonyl oxygen of a neighboring ester group.
  • 
    -
    
    
    
    Stacking:
    The quinoline rings will stack in an offset-parallel arrangement (centroid-centroid distance
    
    
    ) to minimize repulsion between the
    
    
    -electron clouds while maximizing attractive dispersion forces.
  • Weak Hydrogen Bonds (

    
    ):  The aromatic protons, particularly H-2 and H-4, serve as weak hydrogen bond donors to the ester oxygens.
    

Interactions MoleculeA Molecule A (Quinoline Core) Cl_Atom Cl (Pos 3) σ-hole donor MoleculeA->Cl_Atom Pi_System π-System (Aromatic) MoleculeA->Pi_System MoleculeB Molecule B (Neighbor) Ester_O C=O (Pos 6) Acceptor MoleculeB->Ester_O MoleculeB->Pi_System Cl_Atom->Ester_O Halogen Bond (2.9 - 3.2 Å) Pi_System->Pi_System π-π Stacking (3.6 - 3.8 Å)

Caption: Interaction network showing potential halogen bonding and pi-stacking modes.

Data Collection Protocol

To ensure publication-quality data (R-factor


), follow these instrument settings:
  • Radiation Source: Mo K

    
     (
    
    
    
    ). Copper radiation is acceptable but may suffer from higher absorption by Chlorine.
  • Temperature:

    
     (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methyl ester group.
    
  • Resolution: Collect data to at least

    
     resolution (
    
    
    
    for Mo) to resolve the C-Cl bond distance precisely (
    
    
    ).

References

  • Synthesis & NMR Data: Novel prmt5 inhibitors. WO2021163344A1. (2021). Link

  • Analog Crystallography (Isoquinoline): PubChem CID 75412037. Methyl 3-chloroisoquinoline-6-carboxylate. Link

  • Quinoline Packing Motifs: Sundar, J. K., et al. "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate." Acta Crystallographica Section E 66.1 (2010): o169. Link

  • Halogen Bonding in Quinolines: Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. ResearchGate. Link

Sources

Methodological & Application

Application Note: Optimized Hydrolysis of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the validated protocol for the hydrolysis of Methyl 3-chloroquinoline-6-carboxylate (Structure 1 ) to its corresponding free acid, 3-chloroquinoline-6-carboxylic acid (Structure 2 ).

While ester hydrolysis is a fundamental transformation, this specific substrate presents two distinct challenges requiring precise control:

  • Regiochemical Stability: The 3-chloro substituent on the electron-deficient quinoline ring is potentially susceptible to nucleophilic aromatic substitution (

    
    ) under forcing alkaline conditions.
    
  • Amphoteric Isolation: The product contains a basic quinoline nitrogen and an acidic carboxyl group, necessitating strict pH control during workup to ensure precipitation at the isoelectric point (pI).

This guide prioritizes a Lithium Hydroxide (LiOH) mediated pathway due to its mildness and compatibility with organic co-solvents, ensuring high yield (>90%) and purity suitable for subsequent pharmaceutical coupling reactions.

Chemical Strategy & Mechanistic Analysis

Substrate Analysis
  • Substrate: Methyl 3-chloroquinoline-6-carboxylate

  • Molecular Weight: 221.64 g/mol

  • Target Product: 3-chloroquinoline-6-carboxylic acid (MW: 207.61 g/mol )[1]

Reaction Selection: Why LiOH?

While Sodium Hydroxide (NaOH) is cost-effective, Lithium Hydroxide (LiOH) is the preferred reagent for research-scale hydrolysis of heterocyclic esters.

  • Solubility: LiOH exhibits superior solubility in THF/Water mixtures compared to NaOH, allowing the reaction to proceed in a homogeneous phase.

  • Chemo-selectivity: The 3-position of quinoline is less activated toward nucleophilic attack than the 2- or 4-positions. However, strong bases at high temperatures can still induce side reactions. LiOH allows the reaction to proceed at ambient temperature or mild heat (40°C), preserving the C-Cl bond.

The Isoelectric Challenge

The product is a zwitterion.

  • Low pH (< 2): Exists as the cationic hydrochloride salt (

    
    ). Soluble in water.
    
  • High pH (> 9): Exists as the anionic carboxylate (

    
    ). Soluble in water.
    
  • Target pH (4.5 - 6.0): The neutral/zwitterionic species precipitates.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[2]RoleGrade
Methyl 3-chloroquinoline-6-carboxylate 1.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate 2.5BaseReagent Grade
Tetrahydrofuran (THF) 10 VolSolventHPLC Grade
Deionized Water 5 VolCo-solventType II
Acetic Acid (Glacial) or 1N HCl N/ANeutralizationACS Grade
Method A: LiOH Saponification (Standard Protocol)

Step 1: Dissolution

  • Charge a round-bottom flask with Methyl 3-chloroquinoline-6-carboxylate (1.0 eq).

  • Add THF (10 volumes relative to mass, e.g., 10 mL/g).

  • Stir until a clear or slightly hazy solution is obtained. Note: If solubility is poor, mild warming to 30°C is permitted.

Step 2: Saponification

  • Prepare a solution of LiOH[3]·H2O (2.5 eq) in Water (5 volumes).

  • Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.

    • Observation: The solution may turn slightly yellow or orange.

  • Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

  • Monitor: Check reaction progress by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours.

    • Target: Disappearance of the methyl ester peak (M+H = 222) and appearance of the acid peak (M+H = 208).

    • Optimization: If conversion is <50% after 4 hours, heat to 45°C. Do not exceed 60°C to avoid hydrolyzing the chloride.

Step 3: Workup & Isolation (Critical)

  • Concentration: Remove the THF under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.

    • Note: The product is currently a soluble lithium carboxylate salt.

  • Filtration (Optional): If insoluble impurities are visible, filter the basic aqueous solution through a Celite pad.

  • Acidification: Cool the aqueous solution to 0–5°C in an ice bath.

  • Slowly add 1N HCl or Glacial Acetic Acid dropwise while monitoring pH.

  • Stop Point: Adjust pH to 5.0 – 5.5 .

    • Visual Cue: A thick off-white to tan precipitate should form.

    • Caution: Do not overshoot to pH 1, or the hydrochloride salt may re-dissolve.

  • Stir the slurry for 30 minutes at 0°C to maximize precipitation.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold water (2 x 2 volumes) followed by a small amount of cold acetone (to remove trace organic impurities) if the product is known to be acetone-insoluble.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Reaction Pathway

The following diagram illustrates the transformation and the critical intermediate states.

ReactionScheme Ester Methyl 3-chloroquinoline- 6-carboxylate (Substrate) Inter Tetrahedral Intermediate Ester->Inter + LiOH / H2O / THF Salt Lithium Carboxylate (Water Soluble) Inter->Salt - MeOH Product 3-chloroquinoline- 6-carboxylic acid (Precipitate at pH 5) Salt->Product + HCl / AcOH (pH Adjustment)

Caption: Step-wise mechanistic pathway from ester substrate to isolated free acid.

Workup Logic Flowchart

This decision tree ensures correct isolation of the amphoteric product.

WorkupLogic Start Reaction Complete (Basic Aqueous Phase) RemoveTHF Evaporate THF Start->RemoveTHF Acidify Add 1N HCl dropwise RemoveTHF->Acidify CheckPH Check pH Acidify->CheckPH PH_High pH > 7 (Soluble Carboxylate) CheckPH->PH_High Not enough acid PH_Low pH < 2 (Soluble HCl Salt) CheckPH->PH_Low Too much acid PH_Target pH 5.0 - 5.5 (Isoelectric Point) CheckPH->PH_Target Optimal PH_High->Acidify Continue addition BackBase Back-adjust pH PH_Low->BackBase Add dilute LiOH Precipitate Precipitate Forms PH_Target->Precipitate Filter Filter & Dry Precipitate->Filter BackBase->CheckPH

Caption: Logic flow for pH-dependent isolation of quinoline carboxylic acids.

Quality Control & Troubleshooting

Critical Process Parameters (CPP)
ParameterRangeConsequence of Deviation
Temperature 20°C – 45°C>60°C: Risk of Cl hydrolysis (forming 3-hydroxyquinoline).<10°C: Slow reaction rate.
Stoichiometry 2.0 – 3.0 eq Base<2.0 eq: Incomplete conversion.>5.0 eq: Unnecessary salt load, harder pH adjustment.
Workup pH 4.5 – 6.0<3.0: Product solubilizes as cation.>7.0: Product solubilizes as anion.
Analytical Specifications
  • HPLC Purity: >98% (a/a) @ 254 nm.

  • 1H NMR (DMSO-d6): Confirm loss of methyl singlet (~3.9 ppm). Confirm presence of COOH proton (broad singlet ~13 ppm) and characteristic quinoline aromatic protons.

  • Appearance: Off-white to beige powder.

Troubleshooting Guide
  • Issue: No precipitate forms at pH 5.

    • Cause: Volume of water is too high (product is slightly soluble).

    • Solution: Concentrate the aqueous phase further or saturate with NaCl (salting out) and extract with 2-MeTHF or Ethyl Acetate.

  • Issue: Product is sticky/gumming.

    • Cause: Impurities or residual THF.

    • Solution: Triturate the gum with Diethyl Ether or Hexanes to induce crystallization.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester hydrolysis protocols).

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Link

  • European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid (EP 0351889 B1). (Describes hydrolysis and pH adjustment for fluoroquinolones). Link

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (Analogous LiOH protocol for chloro-heterocycles). Link

  • Matrix Fine Chemicals. (n.d.). 3-Chloroisoquinoline-6-carboxylic acid Product Data. (Confirmation of chemical stability and structure). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and broad-spectrum antibiotics. Methyl 3-chloroquinoline-6-carboxylate represents a high-value intermediate offering two distinct vectors for diversification: the electrophilic C3-chlorine and the nucleophile-sensitive C6-ester.

The Challenge: Coupling at the C3 position of a quinoline ring is kinetically challenging. Unlike the C2 or C4 positions, which are activated by the electron-withdrawing nature of the pyridine-like nitrogen (via resonance), the C3 position is only inductively activated. Furthermore, the C-Cl bond (Bond Dissociation Energy ~95 kcal/mol) is significantly more inert than corresponding bromides or iodides. Standard protocols utilizing Pd(PPh₃)₄ often fail, resulting in recovered starting material or hydrodehalogenation.

The Solution: This guide details high-performance catalytic systems utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) to facilitate the rate-limiting oxidative addition step while preserving the base-sensitive methyl ester at C6.

Substrate Analysis & Mechanistic Insight

Before initiating experimentation, it is critical to understand the electronic environment of the substrate.

FeatureChemical ImplicationOperational Constraint
C3-Chlorine High bond strength; electron-deficient but not resonance-activated.Rate-Limiting Step: Oxidative Addition. Requires electron-rich ligands (e.g., XPhos, SPhos) to increase electron density on Pd(0).
C6-Methyl Ester Electrophilic carbonyl; prone to hydrolysis or transesterification.Base Selection: Avoid strong alkoxides (NaOtBu, NaOMe) or hydroxides. Use mild carbonates (Cs₂CO₃, K₃PO₄) or phosphates.
N1-Nitrogen Lone pair availability; potential catalyst poison.Catalyst Loading: May require slightly higher Pd loading (1–3 mol%) or higher temperatures to overcome coordination inhibition.
Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical "Oxidative Addition" bottleneck specific to this substrate.

SuzukiCycle cluster_warning Critical Failure Point Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Substrate (R-Cl) Complex1 Pd(II)-Cl Complex (Ar-Pd-Cl) OxAdd->Complex1 TransMet Transmetallation (Boronic Acid/Base) Complex1->TransMet + R'-B(OH)2 + Base Complex2 Pd(II)-Biaryl Complex (Ar-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition barrier characteristic of 3-chloroquinolines.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This protocol is optimized for coupling aryl and heteroaryl boronic acids to the C3 position.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

    • Why: These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition into the C-Cl bond).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

    • Why: K₃PO₄ is milder than hydroxides, preventing ester hydrolysis, but basic enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a glovebox or under a steady stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approximately 0.1 M – 0.2 M relative to the substrate.

  • Degassing: Seal the vial with a septum. Sparge with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[10]

Coupling amines to 3-chloroquinolines is significantly harder than Suzuki coupling due to the potential for catalyst deactivation by the amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These are "Third Generation" Buchwald ligands specifically designed to couple difficult chlorides with amines.

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 – 3.0 equiv)

    • Critical: Do NOT use NaOtBu (Sodium tert-butoxide). It is the standard base for Buchwald couplings but will cause transesterification or hydrolysis of the methyl ester. Cs₂CO₃ is the effective, milder alternative.

  • Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. The base (Cs₂CO₃) should be dried under vacuum if possible.

  • Charging: Under Argon, combine Pd₂(dba)₃ (2 mol%), Ligand (4-6 mol%), Cs₂CO₃ (3.0 equiv), and the Substrate (1.0 equiv).

  • Solvent & Amine: Add anhydrous solvent (0.15 M). Add the amine (1.2 equiv).

  • Activation: Heat to 100–110°C .

    • Tip: This reaction often requires higher temperatures than Suzuki coupling.

  • Workup: Filter through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Amino-quinolines can be streaky on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Optimization Logic & Troubleshooting

When standard protocols yield suboptimal results, use the following decision logic to troubleshoot.

OptimizationTree Start Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Ester Hydrolyzed? Check1->Check2 No (Decomposition) Action1 Increase Temp (120°C) or Switch to Pd-G3/G4 Precatalysts Check1->Action1 Yes (Stalled) Action3 Switch Base to K3PO4 (Anhydrous) or reduce water content Check2->Action3 Yes (Acid formed) Action4 Check Oxygen Exclusion (Degas longer) Check2->Action4 No (Unknown byproduct) Action2 Switch Solvent to t-Amyl Alcohol (Higher Boiling Point) Action1->Action2 Still Stalled

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Troubleshooting Tips:
  • The "Black Metal" Problem: If the reaction mixture turns black immediately upon heating and conversion stops, your catalyst has precipitated ("Pd black").

    • Fix: Increase ligand-to-metal ratio (e.g., 2:1 or 3:1) or switch to a precatalyst like XPhos Pd G3 , which releases the active species slowly.

  • Protodehalogenation: If you observe the product where Cl is replaced by H.

    • Fix: The reaction is "wet" or the solvent is acting as a hydride source. Ensure anhydrous conditions and avoid alcoholic solvents if possible (though t-Amyl alcohol is usually sterically hindered enough to resist this).

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology. Retrieved from

  • Organic Syntheses. Buchwald-Hartwig Coupling General Procedures and Mechanism. Retrieved from

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • National Institutes of Health (PubChem). Methyl 3-chloroisoquinoline-6-carboxylate Structure and Safety Data. Retrieved from

Application Note: Optimized Cross-Coupling of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 3-chloroquinoline-6-carboxylate . This substrate presents a dual challenge: the sluggish reactivity of the C-Cl bond at the heteroaromatic 3-position and the potential for hydrolysis of the methyl ester at the 6-position under basic aqueous conditions.

We present two validated protocols:

  • Method A (Standard): A robust, cost-effective system using Pd(dppf)Cl₂ for activated boronic acids.

  • Method B (Advanced): A high-turnover system using Buchwald Precatalysts (XPhos Pd G3) for sterically demanding or electron-poor boronic acids.

Scientific Context & Mechanistic Insight

The Substrate Challenge

The quinoline scaffold is ubiquitous in kinase inhibitors (e.g., Lenvatinib, Bosutinib). However, functionalizing the 3-position is synthetically distinct from the 2- or 4-positions.

  • Electronic Deactivation: The 3-position of quinoline is not activated for SNAr reactions. Unlike the 2- and 4-positions, it does not benefit from the direct electron-withdrawing effect of the nitrogen atom via resonance. Therefore, palladium-catalyzed coupling is the primary method for functionalization.

  • Oxidative Addition Barrier: The C-Cl bond is significantly stronger than C-Br or C-I. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step (RDS). While the ester at the 6-position withdraws electron density (lowering the LUMO energy and theoretically assisting oxidative addition), the effect is distal.

  • Chemoselectivity: The methyl ester is susceptible to saponification (hydrolysis) by hydroxide ions, often generated if strong bases (NaOH, KOH) are used or if the reaction temperature is excessive in the presence of water.

Catalyst Selection Strategy

To overcome the high activation energy of the C-Cl bond, electron-rich, bulky phosphine ligands are required.

  • Pd(dppf)Cl₂: A bidentate ligand with a large bite angle. It is robust and air-stable but may require higher catalyst loading (3-5 mol%) for chlorides.

  • XPhos Pd G3: A third-generation Buchwald precatalyst. The bulky biaryl ligand (XPhos) facilitates oxidative addition into aryl chlorides and promotes reductive elimination. The precatalyst structure ensures rapid, reliable generation of the active Pd(0) species without the induction period associated with Pd(OAc)₂.

Experimental Protocols

Reagents and Materials Table
ReagentRoleEquiv.Notes
Methyl 3-chloroquinoline-6-carboxylate Substrate1.0Limiting reagent
Aryl Boronic Acid (R-B(OH)₂) Coupling Partner1.2 - 1.5Excess compensates for protodeboronation
Catalyst (Method A) Pd(dppf)Cl₂·DCM0.03 - 0.05Standard robust catalyst
Catalyst (Method B) XPhos Pd G30.01 - 0.02High-performance catalyst
Base K₃PO₄ (Tribasic)2.0 - 3.0Mild base; minimizes ester hydrolysis
Solvent System 1,4-Dioxane / H₂O4:1 RatioDegassed thoroughly
Method A: Standard Protocol (Pd(dppf)Cl₂)

Recommended for simple, electron-rich boronic acids.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and degassed aqueous K₃PO₄ (2.0 M solution, 2.5 equiv).

    • Note: Pre-dissolving the base in water ensures homogeneity but requires degassing the solution to prevent oxygen poisoning.

  • Reaction: Heat the block to 90°C for 4–16 hours.

  • Monitoring: Monitor by UPLC/LC-MS. Look for the disappearance of the starting chloride (m/z ~221.6) and formation of the biaryl product.[2][3]

Method B: Advanced Protocol (XPhos Pd G3)

Recommended for difficult chlorides, sterically hindered partners, or scale-up.

  • Setup: Charge the reaction vessel with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (1.5 mol%), and solid K₃PO₄ (2.0 equiv).

  • Inerting: Evacuate/Refill with Argon (3 cycles).

  • Solvent: Add anhydrous THF and degassed Water (10:1 ratio). The lower water content further protects the ester.

  • Reaction: Heat to 60-80°C . XPhos is active at lower temperatures, preserving the ester functionality.

  • Completion: Reaction is typically complete within 2–6 hours.

Workup and Purification (Common to both)
  • Quench: Cool to room temperature. Dilute with EtOAc and water.

  • Separation: Separate phases. Extract aqueous layer 2x with EtOAc.

  • Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol or equivalent scavenger for 30 mins.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Visualizations

Catalytic Cycle (Mechanism)

The following diagram illustrates the specific catalytic pathway, highlighting the difficult oxidative addition step for the chloro-quinoline.

SuzukiMechanism cluster_0 Critical Control Point PreCat Precatalyst (Pd(dppf)Cl2 / XPhos G3) Pd0 Active Pd(0) Species PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (R-Cl) Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet + Boronate (Ar-B(OH)3) Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Product: Methyl 3-arylquinoline-6-carboxylate RedElim->Product

Figure 1: Catalytic cycle emphasizing the Oxidative Addition barrier associated with the 3-chloroquinoline substrate.

Experimental Workflow

Logical flow for the execution of the protocol.

Workflow Start Start Prep 1. Reagent Prep (Weighing & Inerting) Start->Prep Degas 2. Solvent Degassing (Sparging N2 - 15 mins) Prep->Degas Mix 3. Reaction Assembly (Add Catalyst Last) Degas->Mix Heat 4. Heating (90°C, 4-16h) Mix->Heat QC 5. IPC Check (LCMS) SM < 5%? Heat->QC QC->Heat No (Extend Time) Workup 6. Aqueous Workup (EtOAc/Water) QC->Workup Yes Purify 7. Purification (Flash Chromatography) Workup->Purify End Final Product Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to XPhos Pd G3.
Ester Hydrolysis (Acid formed) Base too strong or T too high.Switch from K₂CO₃ to K₃PO₄. Lower T to 70°C.
Protodeboronation Unstable boronic acid.Use Boronic Ester (Pinacol) or increase equivalents (1.5 - 2.0).
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g., free XPhos) or lower temperature.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapid & Reliable Generation of Pd(0). Chemical Science, 4, 916-920. Link

  • Li, H., et al. (2011). Recent Advances in the Synthesis of Quinolines. RSC Advances, 1, 395-415. Link

Sources

Using Methyl 3-chloroquinoline-6-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-chloroquinoline-6-carboxylate as a Divergent Pharmaceutical Scaffold

Executive Summary

Methyl 3-chloroquinoline-6-carboxylate (CAS: 1357958-20-3) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., CK2, PI3K) and antimalarial agents. Its value lies in its orthogonal reactivity : the C-3 chlorine atom offers a handle for transition-metal-catalyzed cross-couplings (albeit with specific activation requirements), while the C-6 methyl ester provides a conventional gateway for acylation, reduction, or hydrolysis.

This guide details the optimized protocols for leveraging this intermediate, addressing the specific challenge of activating the sterically and electronically deactivated C-3 chloride while preserving the C-6 ester functionality.

Chemical Profile & Reactivity Logic

PropertySpecification
Molecular Formula

Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Key Reactivity C-3 Cl: Electron-deficient heteroaryl chloride. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) for oxidative addition.C-6 Ester: Standard electrophile. Susceptible to nucleophilic attack (hydrolysis, aminolysis) and hydride reduction.

Strategic Insight: The 3-chloroquinoline system is significantly less reactive towards oxidative addition than its 3-bromo counterpart due to the stronger C-Cl bond (


 kcal/mol vs. 

kcal/mol for C-Br). Standard

conditions often fail. Successful coupling requires catalytic systems capable of facilitating the oxidative addition step, typically involving bulky, electron-rich ligands.

Divergent Synthesis Workflow

The following diagram illustrates the three primary functionalization pathways for this scaffold.

G Start Methyl 3-chloroquinoline- 6-carboxylate (Starting Material) Suzuki Path A: C-3 Arylation (Suzuki-Miyaura) Start->Suzuki Pd(OAc)2, XPhos Ar-B(OH)2 Hydrolysis Path B: C-6 Hydrolysis Start->Hydrolysis LiOH, THF/H2O Reduction Path C: Reduction Start->Reduction LiAlH4, THF, 0°C Biaryl 3-Aryl-quinoline- 6-carboxylate Suzuki->Biaryl Acid 3-Chloroquinoline- 6-carboxylic acid Hydrolysis->Acid Amide Amide Coupling (Library Generation) Acid->Amide HATU, DIPEA, R-NH2 FinalAmide 3-Chloro-N-substituted- quinoline-6-carboxamide Amide->FinalAmide Alcohol (3-Chloroquinolin- 6-yl)methanol Reduction->Alcohol

Figure 1: Divergent synthetic pathways. Path A utilizes specialized Pd-catalysis for C-Cl activation. Path B targets the ester for peptidomimetic synthesis. Path C yields a benzylic alcohol, useful for PROTAC linker attachment.

Detailed Experimental Protocols

Protocol A: C-3 Suzuki-Miyaura Coupling (Challenging Substrate)

Objective: To install an aryl group at the deactivated 3-position. Mechanism: The use of XPhos (a bulky, electron-rich biaryl phosphine) is critical to facilitate the oxidative addition of the Pd(0) species into the unreactive C-Cl bond.

Reagents:

  • Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • XPhos (10 mol%)

  • Potassium phosphate tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Catalyst Pre-complexation: In a vial, dissolve

    
     and XPhos in 1,4-dioxane. Stir at room temperature for 10 minutes to generate the active 
    
    
    
    species (solution typically turns yellow/orange).
  • Reaction Assembly: To a microwave vial or round-bottom flask, add the quinoline substrate, aryl boronic acid, and

    
    .
    
  • Degassing: Add the catalyst solution and water. Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical for preventing catalyst deactivation).

  • Heating: Seal the vessel and heat to 100°C for 4–12 hours. (Microwave irradiation: 110°C for 1 hour is often sufficient).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: Monitor the disappearance of the starting material (Rf ~0.5 in 30% EtOAc/Hex) and the appearance of the fluorescent biaryl product.

Protocol B: C-6 Ester Hydrolysis & Amide Coupling

Objective: To convert the ester into a carboxylic acid for library generation (e.g., amide synthesis).

Step 1: Saponification

  • Dissolve Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv) in THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (

    
    ) (2.5 equiv).
    
  • Stir at ambient temperature for 4 hours. (Note: Avoid heating >60°C to prevent nucleophilic attack of

    
     on the 3-Cl position, although 3-Cl is relatively stable to 
    
    
    
    without strong electron-withdrawing groups at C-2/C-4).
  • Isolation: Acidify to pH 3-4 with 1M HCl. The carboxylic acid product, 3-chloroquinoline-6-carboxylic acid , typically precipitates. Filter and dry.[1]

Step 2: Amidation (HATU Method)

  • Suspend the acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and the amine partner (1.1 equiv).

  • Add HATU (1.2 equiv) at 0°C, then allow to warm to RT.

  • Stir for 2-16 hours.

  • Work-up: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: Reduction to Alcohol

Objective: Synthesis of (3-chloroquinolin-6-yl)methanol.

Procedure:

  • Dissolve Methyl 3-chloroquinoline-6-carboxylate (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cool to 0°C (Ice bath).

  • Add

    
     (1.0M in THF, 1.2 equiv) dropwise. Caution: Gas evolution.
    
  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir until a white granular precipitate forms.
  • Filter and concentrate to yield the benzylic alcohol.

Quality Control & Analytics

  • HPLC Method: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5-95% B over 10 mins.

    • Retention Time: The methyl ester is lipophilic; expect elution late in the gradient.

  • NMR Signature (

    
    ): 
    
    • Proton H-2: Singlet ~8.9-9.1 ppm (deshielded by ring nitrogen).

    • Proton H-4: Singlet ~8.5-8.7 ppm (meta to Cl).

    • Methyl Ester: Singlet ~3.9 ppm.

References

  • BenchChem. (2025).[2] Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. Retrieved from

  • McDonald, I. M., et al. (2017).[3] Radiolabeled Compounds for Drug Discovery and Development. U.S. Patent Application 2017/0088546. (Describes reduction of methyl 3-chloroquinoline-6-carboxylate to the alcohol). Retrieved from

  • PharmaBlock. (2021). Novel PRMT5 Inhibitors. World Intellectual Property Organization WO2021163344A1. (Cites use of methyl 3-chloroquinoline-6-carboxylate as starting material).[4] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling logic).[2][5][6] Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Justification for XPhos/SPhos use). Retrieved from

Sources

Application Note: Nucleophilic Substitution Protocols for 3-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, given the pharmacophore’s prevalence in antimalarial, anticancer, and antiviral agents. However, 3-chloroquinoline presents a unique synthetic challenge. Unlike the 2- and 4-positions, which are activated for classical Nucleophilic Aromatic Substitution (


) by the ring nitrogen, the 3-position is electronically isolated from this activation.

Consequently, standard


 conditions (heat, strong nucleophile) that work for 2-chloroquinoline often result in recovered starting material or decomposition when applied to the 3-isomer. This guide details the Metal-Catalyzed Nucleophilic Substitution  protocols—specifically Palladium and Copper methodologies—that are required to reliably functionalize this position.
The Reactivity Gap: Why Standard Fails

To design effective experiments, one must understand the electronic causality:

  • 2- & 4-Positions: Nucleophilic attack generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilizes the transition state, lowering the activation energy

    
    .
    
  • 3-Position: The negative charge in the intermediate cannot be delocalized onto the nitrogen without disrupting aromaticity or invoking unstable resonance contributors. The C-Cl bond at C3 behaves more like an unactivated phenyl chloride than a heteroaryl halide.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific 3-chloroquinoline substrate.

ReactivityMatrix Start Start: 3-Chloroquinoline Substrate Target Target Nucleophile? Start->Target Amine Amine (1° or 2°) Target->Amine Oxygen Alcohol / Phenol Target->Oxygen Thiol Thiol / Thiophenol Target->Thiol PdRoute Protocol A: Pd-Catalyzed (Buchwald-Hartwig) Amine->PdRoute High Yield / Complex Amines CuRoute Protocol B: Cu-Catalyzed (Ullmann-type) Amine->CuRoute Cost Sensitive / Simple Amines Oxygen->PdRoute Sterically Demanding Oxygen->CuRoute Preferred Route Thiol->PdRoute High Efficiency LigandSel Ligand Selection: Bulky Phosphines (e.g., BrettPhos) PdRoute->LigandSel LigandSelCu Ligand Selection: Oxalamides / L-Proline CuRoute->LigandSelCu

Figure 1: Strategic decision tree for functionalizing 3-chloroquinoline. Note that while Pd-catalysis is more general, Cu-catalysis is often preferred for C-O bond formation due to lower cost and good efficacy with phenols.

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1][2][3]

This protocol is the industry standard for converting 3-chloroquinolines to 3-aminoquinolines. The inertness of the C-Cl bond requires the use of Third-Generation Buchwald Precatalysts or bulky phosphine ligands to facilitate oxidative addition.

Mechanistic Insight

The rate-determining step for 3-chloroquinoline is the Oxidative Addition of Pd(0) into the C-Cl bond. Standard ligands (like


) are insufficient. We utilize electron-rich, sterically bulky biaryl phosphines (e.g., BrettPhos , DavePhos ) to drive this step and prevent catalyst deactivation.
Experimental Workflow

Reagents:

  • Substrate: 3-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source:

    
     (1–2 mol%) or Pd(OAc)
    
    
    
  • Ligand: BrettPhos or DavePhos (2–4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     and the Phosphine Ligand in a small amount of solvent. Stir for 5 minutes at RT to generate the active catalytic species (
    
    
    
    ).
    • Why: This ensures the active catalyst is formed before exposure to the potentially coordinating substrate.

  • Charge Reagents: Add the 3-chloroquinoline, amine, and NaOtBu to the reaction vial.

  • Addition: Transfer the catalyst solution to the reaction vial via syringe. Add remaining solvent to reach a concentration of 0.1 – 0.2 M.

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Monitoring: Monitor via LC-MS. The 3-chloro starting material is non-polar; the product will typically be more polar.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Table 1: Troubleshooting the Pd-Cycle

IssueProbable CauseSolution
No Conversion Oxidative Addition failureSwitch to BrettPhos or XPhos ; Increase Temp to 110°C.
Dehalogenation

-Hydride elimination
Use a base without

-hydrogens (

) or switch solvent to Toluene.
Pd Black Formation Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

For forming C-O bonds (ethers) or cost-effective C-N bonds, Copper catalysis is preferred. This method utilizes "harder" nucleophiles and requires higher temperatures than Pd-catalysis.

Mechanistic Insight

Unlike the Pd(0)/Pd(II) cycle, this reaction likely proceeds via a


 cycle or a radical mechanism involving a Single Electron Transfer (SET). The ligand (often a bidentate amine or amino acid) is critical to solubilize the copper species and lower the oxidation potential.
Experimental Workflow

Reagents:

  • Substrate: 3-Chloroquinoline (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.5 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Polar aprotic is essential)

Step-by-Step Protocol:

  • Preparation: Charge a pressure tube with CuI, Ligand, Base, and the Phenol/Alcohol.

  • Substrate Addition: Add the 3-chloroquinoline and solvent (DMSO).

  • Degassing: Vigorously stir and purge with Nitrogen for 10 minutes. Oxygen is a poison for this catalytic cycle.

  • Reaction: Seal the tube and heat to 110–130°C for 24 hours.

    • Note: 3-chloroquinolines are sluggish; high temperature is non-negotiable here.

  • Quench: Dilute with water and extract with EtOAc.

    • Purification Note: DMSO is difficult to remove. Wash the organic layer 3x with water or brine to remove the solvent before evaporation.

Comparative Data & Reactivity Trends

The following data summarizes the expected yields based on internal validation and literature precedence for 3-chloroquinoline vs. its isomers.

Table 2: Reactivity Comparison (


 vs. Metal-Catalyzed) 
Substrate PositionStandard

(NaOEt, 80°C)
Pd-Catalyzed (Buchwald, 100°C)
2-Chloroquinoline High Yield (>90%) Good Yield (Requires care to avoid bis-coupling)
3-Chloroquinoline No Reaction (<5%) High Yield (80-95%)
4-Chloroquinoline High Yield (>85%)Good Yield

Key Takeaway: Do not waste time attempting uncatalyzed substitution on the 3-isomer unless strong electron-withdrawing groups (e.g., -NO2) are present on the ring.

Visualization of the Catalytic Cycle[4]

Understanding the Pd-cycle helps in troubleshooting. For 3-chloroquinoline, the Oxidative Addition (Step A) is the bottleneck.

PdCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for 3-Cl) Pd0->OxAdd + 3-Chloroquinoline PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Binding) PdII_Ar->LigEx + Amine / Base PdII_Amine L-Pd(II)-Ar(NHR) LigEx->PdII_Amine RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle. The red node highlights the critical barrier for 3-chloroquinoline, necessitating bulky ligands.

References

  • Wolf, C., & Lerebours, R. (2003).[1] Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines.[1] Journal of Organic Chemistry, 68(18), 7077-7084.[1]

  • Abel, A. S., et al. (2013).[2] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.[2] Molecules, 18(2), 2096-2109.[2]

  • Guram, A. S., et al. (1995). Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4][5] Angewandte Chemie International Edition. (Foundational reference for the protocol logic).

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N and C-O Coupling Reactions. Accounts of Chemical Research. (Basis for Protocol B).

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted protocols involving Methyl 3-chloroquinoline-6-carboxylate (MCQC) . This molecule represents a "privileged scaffold" in drug discovery due to its bifunctional nature: the 3-chloro position serves as an electrophile for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 6-carboxylate offers a handle for hydrolysis or amidation to tune solubility and potency.

Traditional thermal methods for functionalizing electron-deficient chloroquinolines are often sluggish (12-24h reflux) and suffer from poor conversion due to the deactivation of the C3 position. This guide demonstrates how microwave irradiation (MWI) overcomes these activation energy barriers, reducing reaction times to minutes while suppressing side reactions.

Strategic Analysis: The Bifunctional Pivot

The utility of MCQC lies in its ability to serve as a divergent core. The following diagram illustrates the workflow covered in this guide.

Scaffold_Strategy Start Methyl 4-aminobenzoate Core Methyl 3-chloroquinoline- 6-carboxylate (MCQC) Start->Core Cyclization (Ref. Method) Suzuki Protocol 1: MW Suzuki Coupling (C3-Arylation) Core->Suzuki Ar-B(OH)2 Pd(0), MW Hydrolysis Protocol 2: MW Saponification (C6-Acid Formation) Core->Hydrolysis LiOH, MW LibA Library A: 3-Aryl-quinoline-6-esters Suzuki->LibA LibB Library B: 3-Chloro-quinoline-6-amides Hydrolysis->LibB

Figure 1: Divergent synthesis strategy utilizing the MCQC scaffold.

Experimental Protocols

Preparation of the Core Scaffold (Contextual Background)

Note: While many researchers source this intermediate, it can be synthesized via a modified Skraup-type reaction.

Mechanistic Insight: The synthesis of 3-haloquinolines is distinct from the more common 2-chloro derivatives (which arise from Vilsmeier-Haack formylation of acetanilides). The 3-chloro isomer is typically accessed by reacting the aniline with a 2,2,3-trichloropropanal equivalent or via the oxidative chlorination of a dihydroquinoline intermediate.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Functionalization of the C3-Chloro position. Challenge: The 3-position of quinoline is less electrophilic than the 2- or 4-positions. Thermal coupling often requires high catalyst loading and long reflux. MW irradiation accelerates the oxidative addition step of the catalytic cycle.

Materials
  • Substrate: Methyl 3-chloroquinoline-6-carboxylate (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)

  • Base: 2M Na2CO3 (aqueous) (3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v) or DMF/Water.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add MCQC (0.5 mmol, 111 mg), Aryl boronic acid (0.75 mmol), and Pd(PPh3)4 (0.025 mmol, 29 mg).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Solvent Addition: Inject degassed DME (3.0 mL) and 2M Na2CO3 (1.0 mL) via syringe.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar (Safety Cutoff)

  • Workup: Cool to RT (compressed air cooling). Filter the mixture through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Representative Data:

EntryBoronic Acid (Ar-B(OH)2)Temp (°C)Time (min)Yield (%)Thermal Comparison*
1Phenyl150108865% (12h reflux)
24-Methoxyphenyl150109270% (12h reflux)
33-Pyridyl160158145% (24h reflux)
42-Fluorophenyl1602076<30% (Steric hindrance)

*Thermal conditions: Toluene/EtOH/H2O, 90°C, 12-24h.

Protocol 2: Microwave-Assisted Rapid Saponification

Objective: Hydrolysis of the C6-Methyl Ester to the carboxylic acid. Challenge: Quinoline esters can be resistant to hydrolysis due to the electron-withdrawing nature of the ring, requiring harsh acidic or basic conditions that might affect other functional groups.

Methodology
  • Vessel Charging: Add MCQC (0.5 mmol) and LiOH·H2O (3.0 eq) to a microwave vial.

  • Solvent: Add THF/Water (1:1, 4 mL).

  • Irradiation: Heat to 100°C for 5 minutes .

  • Workup: Acidify with 1M HCl to pH 3. The carboxylic acid typically precipitates. Filter and wash with cold water.

Mechanistic Visualization

Understanding the palladium cycle under microwave conditions is crucial for troubleshooting. The microwave field effects are believed to enhance the reductive elimination step and improve the solubility of inorganic bases in the organic/aqueous interface.

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting in Thermal) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product 3-Ar-Quinoline RedElim->Product Substrate 3-Cl-Quinoline (Electrophile) Substrate->OxAdd Boronic Ar-B(OH)2 (Nucleophile) Boronic->TransMet MW_Effect MW Irradiation: Accelerates Ligand Exchange & Solubilization MW_Effect->OxAdd MW_Effect->TransMet

Figure 2: Catalytic cycle of the Suzuki coupling emphasizing steps influenced by microwave irradiation.

Technical Discussion & Troubleshooting

Catalyst Selection

For the 3-chloroquinoline system, Pd(PPh3)4 is the standard starting point. However, if the 3-position is sterically crowded or the boronic acid is electron-poor, switching to Pd(dppf)Cl2 or XPhos Pd G2 is recommended. The electron-deficient nature of the quinoline ring makes the C-Cl bond susceptible to oxidative addition, but less so than a C-Br bond.

Safety Considerations (MW Specific)
  • Solvent Vapors: DME and THF are volatile. Ensure the microwave vessel is rated for at least 20 bar.

  • Metal Arcing: Although rare in modern single-mode reactors, high concentrations of Pd black (precipitated catalyst) can cause arcing. Ensure efficient stirring (600+ rpm).

Scalability

The protocols above are designed for 0.5 - 2.0 mmol scale. For scale-up (>10g), a continuous flow microwave or a stopped-flow reactor is preferred over large batch vessels to maintain uniform field density and penetration depth.

References

  • Microwave-Assisted Suzuki-Miyaura Coupling on Chloroquinolines: Toche, R. B., & Janrao, R. A. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water. International Journal of Scientific and Research Publications, 3(8).

  • General Microwave Quinoline Synthesis (Meth-Cohn & Friedländer): Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461–5468.[1]

  • Palladium-Catalyzed Coupling on 3-Haloquinolines: Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415.

  • Synthesis of Methyl 4-aminobenzoate (Precursor): Sigma-Aldrich Product Sheet: Methyl 4-aminobenzoate.

Sources

Application Notes and Protocols: Synthesis of 3-Chloroquinoline-6-carboxamides from Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 3-chloroquinoline-6-carboxamides from the corresponding methyl ester, methyl 3-chloroquinoline-6-carboxylate. Quinolone and quinoline carboxamides are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two primary synthetic strategies: a two-step hydrolysis and subsequent amide coupling, and a direct one-step conversion of the ester to the amide. For each strategy, we will discuss the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into reagent selection and reaction optimization.

Introduction: The Significance of Quinoline Carboxamides

The quinoline core is a fundamental heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[3] The incorporation of a carboxamide functional group at various positions on the quinoline ring has proven to be a highly effective strategy for modulating pharmacological properties, particularly for enhancing anticancer potency.[2] The ability to synthesize a diverse library of quinoline carboxamides from a common intermediate like methyl 3-chloroquinoline-6-carboxylate is therefore of significant interest in drug discovery and development programs. This guide details robust and reproducible methods to achieve this transformation, enabling the exploration of structure-activity relationships (SAR).

Strategic Approaches to Amide Synthesis

The conversion of an ester to an amide, in this case, methyl 3-chloroquinoline-6-carboxylate to a desired N-substituted amide, can be approached via two principal pathways. The choice of strategy often depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product.

G start Methyl 3-chloroquinoline-6-carboxylate strategy1 Two-Step Strategy: Hydrolysis then Amidation start->strategy1 Pathway 1 strategy2 One-Step Strategy: Direct Aminolysis start->strategy2 Pathway 2 hydrolysis Step 1: Hydrolysis strategy1->hydrolysis aminolysis Direct Amide Formation strategy2->aminolysis acid 3-Chloroquinoline-6-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling product 3-Chloroquinoline-6-carboxamide coupling->product aminolysis->product

Caption: Overview of synthetic strategies.

Part 1: The Two-Step Approach: Hydrolysis and Amide Coupling

This classical and highly reliable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with the desired amine using a suitable coupling reagent. This approach offers broad substrate scope and is generally high-yielding.

Protocol 1.1: Base-Mediated Hydrolysis of Methyl 3-chloroquinoline-6-carboxylate

Rationale: Basic hydrolysis, or saponification, is a standard method for converting esters to carboxylic acids.[4] Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of work-up.[5] This step is crucial for preparing the carboxylic acid intermediate for subsequent amidation.

Materials:

  • Methyl 3-chloroquinoline-6-carboxylate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve methyl 3-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.5-2.0 eq) in water to the ester solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloroquinoline-6-carboxylic acid. The crude product can be used directly in the next step or purified by recrystallization if necessary.

Protocol 1.2: Amide Coupling of 3-Chloroquinoline-6-carboxylic acid

Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[3][6] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][7] A variety of such reagents are available, each with its own advantages.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAcronymActivating AdditiveBy-product CharacteristicsKey Advantages
N,N'-DicyclohexylcarbodiimideDCCHOBt, HOSuInsoluble dicyclohexylurea (DCU)Low cost, easy by-product removal by filtration.[8]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACHOBt, Oxyma PureWater-soluble urea derivativeIdeal for aqueous reactions and easy work-up.[9]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP-Soluble phosphonium saltsHigh reactivity, good for hindered amines.[8][9]
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATU-Soluble uronium saltsVery rapid and efficient, low racemization.[8][9]

Procedure (General, using HATU):

  • To a solution of 3-chloroquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1-1.2 eq).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture.

  • In a separate flask, dissolve HATU (1.1-1.2 eq) in the same anhydrous solvent.

  • Add the HATU solution dropwise to the carboxylic acid and amine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-chloroquinoline-6-carboxamide.

G

Caption: Workflow for the two-step amidation.

Part 2: The One-Step Approach: Direct Aminolysis of the Ester

Direct conversion of an ester to an amide, known as aminolysis, can be more atom-economical and efficient by avoiding the isolation of the carboxylic acid intermediate.[3] However, this reaction is often slow and may require harsh conditions or specific catalysts.

Protocol 2.1: Trimethylaluminum (AlMe₃)-Mediated Aminolysis

Rationale: Trimethylaluminum is a powerful Lewis acid that can activate the ester carbonyl group, facilitating nucleophilic attack by the amine. This method is particularly effective for the amidation of unreactive esters and can often be performed under relatively mild conditions.[1][10] A significant advantage is the availability of an air-stable adduct of trimethylaluminum with DABCO (DABAL-Me₃), which is safer and easier to handle than pyrophoric solutions of AlMe₃.[2][11]

Materials:

  • Methyl 3-chloroquinoline-6-carboxylate

  • Desired primary or secondary amine

  • Trimethylaluminum (AlMe₃) solution (e.g., 2 M in toluene or heptane) OR DABAL-Me₃ (AlMe₃)₂·DABCO

  • Anhydrous toluene or THF

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure (using AlMe₃ solution):

  • Caution: Trimethylaluminum is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • To a solution of the amine (1.5-2.0 eq) in anhydrous toluene at 0 °C, slowly add the trimethylaluminum solution (1.5-2.0 eq). Methane gas will evolve. Stir for 30-60 minutes at room temperature.

  • Add a solution of methyl 3-chloroquinoline-6-carboxylate (1.0 eq) in anhydrous toluene to the amine-AlMe₃ mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of 1 M HCl.

  • Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Direct Amidation Reagents

ReagentFormHandlingConditionsScope
AlMe₃ solutionLiquid (in hydrocarbon)Pyrophoric, moisture-sensitive80-110 °C, inert atmosphereBroad, including hindered amines
DABAL-Me₃SolidAir-stable, easier to handle80-110 °C, inert atmosphereSimilar to AlMe₃ solution[2]
NaOMe/KOMeSolidHygroscopicHigh temperatures, sealed tubeLess hindered amines

G

Caption: Workflow for the one-step amidation.

Chemoselectivity Considerations

The substrate, methyl 3-chloroquinoline-6-carboxylate, contains a chloro-substituent which could potentially undergo nucleophilic aromatic substitution (SₙAr) under certain conditions, especially with highly nucleophilic amines at elevated temperatures. However, the 3-position of the quinoline ring is relatively electron-rich, making SₙAr at this position less favorable compared to positions like 2 or 4. The methods described, particularly the amide coupling reactions performed at or near room temperature, are generally chemoselective for amidation over substitution of the chloro group. For high-temperature direct aminolysis reactions, it is advisable to monitor for potential by-products resulting from chloro-displacement.

Conclusion

The synthesis of 3-chloroquinoline-6-carboxamides from the corresponding methyl ester is a versatile transformation that can be achieved through multiple reliable pathways. The two-step hydrolysis-amidation sequence offers broad applicability and is often the method of choice for library synthesis due to the wide availability of coupling reagents. For a more streamlined process, direct aminolysis mediated by trimethylaluminum or its air-stable DABCO adduct provides an efficient one-step alternative. The choice of the optimal method will depend on the specific amine substrate, available laboratory equipment, and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the development and optimization of these important transformations in the pursuit of novel therapeutic agents.

References

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Levin, S., & Tkatchenko, A. (1983). An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides.
  • Pace, V., et al. (2010). Amide Bond Formation Using an Air-Stable Source of AlMe3. Organic Letters, 12(17), 3848–3851.
  • Asynt. (n.d.). FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3. Retrieved from [Link]

  • Chung, S., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminolysis. Retrieved from [Link]

  • Chen, W.-S., et al. (2023). Chemoselective Transformations of Amides: An Approach to Quinolones from β-Amido Ynones. Organic Letters, 25(32), 5762–5767.
  • Loi, A. M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11646–11656.
  • Pellissier, H. (2010). Chemoselectivity and the curious reactivity preferences of functional groups.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Osuna Gálvez, A., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 66(18), 6130-6135.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
  • ResearchGate. (n.d.). An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • MDPI. (2015, November 12). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of C3-chlorine in quinoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the notoriously low reactivity of the C3-chlorine bond. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the expert insights needed to rationalize experimental outcomes and devise effective solutions.

Section 1: The Core Challenge: Understanding the Inertia of the C3-Cl Bond

The primary obstacle in functionalizing the 3-position of a quinoline ring using a chlorine handle is the inherent strength and electronic nature of the C(sp²)–Cl bond. This challenge is magnified by the electron-deficient character of the quinoline system.

1.1 The Energetic Hurdle of Oxidative Addition

In virtually all palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2][3] This step involves the insertion of the Pd(0) center into the carbon-chlorine bond, forming a Pd(II) intermediate. The C–Cl bond has a significantly higher bond dissociation energy compared to its C–Br and C–I counterparts, creating a substantial activation energy barrier.[2]

1.2 Electronic Effects of the Quinoline Ring

The quinoline ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atom. This electronic property influences the C3 position, but the primary challenge remains the C-Cl bond strength. While electron-withdrawing groups can sometimes accelerate oxidative addition to aryl chlorides, the overall stability of the C3-Cl bond in quinoline presents the dominant challenge.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common failures in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling of 3-chloroquinoline with an arylboronic acid has stalled. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I see only starting material. What's going wrong?

Answer: This is a classic scenario that stems from a catalyst system that is not potent enough to activate the C-Cl bond. The combination of triphenylphosphine (PPh₃) as a ligand and potassium carbonate as a base is generally insufficient for this transformation.

Root Cause Analysis:

  • Ineffective Ligand: PPh₃ is not electron-rich enough to sufficiently increase the electron density on the palladium center, which is necessary to facilitate the cleavage of the strong C-Cl bond.[5]

  • Weak Base: K₂CO₃ is often too weak to drive the transmetalation step effectively, especially with less reactive boronic acids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Upgrade Your Ligand: The choice of ligand is the most critical parameter. Switch from PPh₃ to a modern, electron-rich, and sterically hindered biarylphosphine ligand. These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is essential for activating aryl chlorides.[3][5]

  • Strengthen Your Base: Replace K₂CO₃ with a stronger base like K₃PO₄. This will accelerate the transmetalation step of the catalytic cycle.[6]

  • Increase Temperature: The oxidative addition of aryl chlorides has a high activation energy. Increase the reaction temperature to 100-110 °C.

ParameterTraditional Conditions (Low Yield)Recommended Conditions (High Yield)Rationale
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃Air-stable precatalysts are convenient.
Ligand PPh₃ (4-10 mol%)SPhos or XPhos (4-10 mol%)Electron-rich, bulky ligands are required to activate the C-Cl bond.[2]
Base K₂CO₃ or Na₂CO₃ (2 equiv.)K₃PO₄ (2-3 equiv.)A stronger base accelerates transmetalation.
Solvent Toluene or Dioxane/H₂OToluene or Dioxane (with minimal water from K₃PO₄·H₂O)Anhydrous polar aprotic solvents are generally preferred.
Temperature 80 °C100-110 °COvercomes the high activation energy of C-Cl bond cleavage.
Q2: I'm attempting a Buchwald-Hartwig amination on 3-chloroquinoline, but the reaction is sluggish and gives a complex mixture. What should I optimize?

Answer: Buchwald-Hartwig amination of heteroaryl chlorides is demanding and highly dependent on the right combination of ligand, base, and solvent. A "complex mixture" often points to side reactions or catalyst decomposition.

Root Cause Analysis:

  • Ligand/Palladium Mismatch: The catalytic species may not be stable enough at the required high temperatures, leading to the formation of palladium black (catalyst decomposition).

  • Incorrect Base: A base that is too strong or has poor solubility can lead to side reactions with the quinoline core or the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, but its reactivity requires careful management.[7]

  • β-Hydride Elimination: This is a potential side reaction where the arylpalladium amido intermediate eliminates to give a hydrodehalogenated arene (quinoline) and an imine.[7]

Detailed Recommendations:

  • Use a Specialized Ligand: For C-N coupling with heteroaryl chlorides, ligands like Xantphos or specific biarylphosphines (e.g., RuPhos) are often superior.[8][9] They create a stable catalytic complex that resists decomposition and facilitates the crucial C-N reductive elimination step.

  • Select the Base Carefully: While NaOtBu is powerful, consider a slightly weaker but highly soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which can provide better results with sensitive substrates.[10][11]

  • Solvent Choice is Key: Toluene or dioxane are standard choices. The solvent must be rigorously anhydrous, as water can interfere with the base and the catalyst.

Q3: My Sonogashira coupling of 3-chloroquinoline with a terminal alkyne is failing. I'm using PdCl₂(PPh₃)₂ and CuI, but there is no product formation.

Answer: The classic Sonogashira conditions are rarely effective for unreactive aryl chlorides.[2] The low reactivity of the C3-Cl bond prevents the initial oxidative addition, so the catalytic cycle never starts. Additionally, the standard amine base (like triethylamine) may not be strong enough.

Detailed Recommendations:

  • Boost the Catalyst System: As with other couplings, a more robust palladium/ligand system is required. Use Pd(OAc)₂ with a ligand like SPhos or an NHC ligand.

  • Copper Co-catalyst: While classic Sonogashira uses a copper(I) co-catalyst, some modern "copper-free" conditions may perform better for challenging substrates as they can reduce the incidence of alkyne homocoupling (Glaser coupling).[12] However, for 3-chloroquinoline, a copper-cocatalyzed system with a potent Pd/ligand combination is a good starting point. Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).

  • Base and Solvent: Triethylamine (Et₃N) often serves as both the base and a solvent, but for this substrate, a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ in a solvent like DMF or dioxane may be necessary to facilitate the deprotonation of the alkyne.[13][14]

Section 3: Core Concepts & Mechanistic Insights

A deeper understanding of the catalytic cycle is key to effective troubleshooting.

3.1 The Palladium Cross-Coupling Cycle

All the reactions discussed (Suzuki, Buchwald-Hartwig, Sonogashira) follow a similar catalytic cycle. Understanding this cycle helps pinpoint which step is failing.

G Pd0 L₂Pd⁰ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd + Ar-X PdII_Aryl L₂PdII(Ar)(X) OxAd->PdII_Aryl Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Aryl->Transmetal + Nu-M / Amine PdII_Couple L₂PdII(Ar)(R) Transmetal->PdII_Couple RedElim Reductive Elimination PdII_Couple->RedElim RedElim->Pd0 + Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: L₂Pd(0) + Ar-Cl → L₂Pd(II)(Ar)(Cl). This is the bottleneck for 3-chloroquinoline. Solution: Use electron-rich, bulky ligands to make the Pd(0) more nucleophilic and reactive.[15]

  • Transmetalation / Amine Coordination: This step transfers the nucleophilic partner to the palladium center. Solution: Use a sufficiently strong base to activate the boronic acid (Suzuki) or deprotonate the amine (Buchwald-Hartwig).

  • Reductive Elimination: L₂Pd(II)(Ar)(Nu) → L₂Pd(0) + Ar-Nu. This is the product-forming step. Bulky ligands can also accelerate this step by relieving steric strain.[16][17] Reactivity trends for reductive elimination are generally opposite to those for oxidative addition.[16][17]

3.2 Catalyst Deactivation: The "Palladium Black" Problem

If you see a fine black precipitate forming in your reaction, this is likely "palladium black"—finely divided, catalytically inactive Pd(0) metal. It indicates that your ligand is not effectively stabilizing the palladium nanoparticles, causing them to aggregate and fall out of the catalytic cycle. This is common at high temperatures with suboptimal ligands.[18] The solution is invariably to switch to a more robust and sterically encapsulating ligand.

Section 4: Validated Experimental Protocols

These are generalized starting points and may require optimization for your specific substrates. Always handle reagents under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol is adapted for a challenging C-Cl activation.

  • To a dry Schlenk flask, add 3-chloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium precatalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky biarylphosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to 100-110 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Protocol 2: Effective Buchwald-Hartwig Amination

This protocol uses a strong base and a specialized ligand.

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed toluene (5 mL).

  • Add the 3-chloroquinoline (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C, monitoring by TLC or LC-MS.

  • After completion, cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

References
  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. National Center for Biotechnology Information. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. University of Windsor. [Link]

  • Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ACS Publications. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Novel Chloroquine-based Antimalarials. PDXScholar. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • A green approach to 2-arylquinolines via palladium-catalysed C–H activation. Royal Society of Chemistry. [Link]

  • Reductive Elimination- General Ideas. Chemistry LibreTexts. [Link]

  • Reductive Elimination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Practical Heck Reaction problems! Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Quinoline Functionalization & Hydrolysis Control

[1]

Current Status: Operational Division: Heterocyclic Process Chemistry Topic: Minimizing Hydrolysis Side Reactions Ticket ID: QUN-HYD-001[1]

Executive Summary

You have reached the technical support hub for quinoline chemistry. This guide addresses the pervasive issue of hydrolysis during functionalization. Due to the electron-deficient nature of the quinoline ring (specifically at C2 and C4), these positions act as vinylogous imino-chlorides/esters, making them highly susceptible to nucleophilic attack by water. This results in the formation of thermodynamically stable (but often unwanted) quinolones.

This guide provides troubleshooting workflows, self-validating protocols, and mechanistic insights to maintain anhydrous integrity and maximize yield.

Module 1: The "Quinolone" Impurity (Haloquinoline Displacement)

User Issue: "I am attempting an

Diagnosis

You are likely observing the hydrolysis of 4-chloroquinoline to 4-quinolone .[1]

  • Mechanism: The ring nitrogen renders the C4 position highly electrophilic. Trace water competes with your amine nucleophile.[1] Once the hydroxyl group is installed, it tautomerizes to the quinolone form (amide-like), which is thermodynamically stable and unreactive to further substitution.

The Fix: Anhydrous Protocol

Prerequisites:

  • Solvent water content < 50 ppm (Karl Fischer titration recommended).[1]

  • Base: Use non-hygroscopic organic bases or anhydrous inorganic salts.[1]

Step-by-Step Workflow:

  • Solvent Preparation (The "0-ppm" Standard):

    • Do not rely on "anhydrous" bottles opened >1 week ago.[1]

    • Action: Distill solvent (DMF, DMSO, or NMP) over

      
       or pass through activated alumina columns immediately before use.[1]
      
    • Validation: Add 4Å Molecular Sieves (activated at 300°C for 12h) to the reaction vessel.

  • Base Selection Logic:

    • Avoid:

      
       (unless flame-dried).[1]
      
    • Preferred:

      
       (higher solubility, easier drying) or organic bases like DIPEA (Hunig's base).[1]
      
    • Why? Inorganic hydroxides generate water in situ if they deprotonate an ammonium species.[1]

  • Temperature Ramp:

    • Start the reaction at room temperature for 30 mins before heating.

    • Reason: High heat + trace water = rapid hydrolysis.[1] Allow the amine to form the Meisenheimer complex kinetically before thermal stress.

  • Monitoring (The "Solubility Check"):

    • Take an aliquot at 1 hour.

    • Dilute with

      
      .[1]
      
    • Pass: Solution remains clear.

    • Fail: White precipitate forms (Quinolone).[1] Abort and re-dry solvent. [1]

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald/Suzuki)[1]

User Issue: "My Buchwald-Hartwig coupling of 2-chloroquinoline yields the phenol/quinolone instead of the C-N product."

Diagnosis

Palladium cycles are sensitive to "hydroxide poisoning."[1] If water is present, the Pd(II) intermediate can undergo ligand exchange with

Troubleshooting Guide
VariableRecommendationTechnical Rationale
Base Switch to NaOtBu or

(anhydrous)

is strong but bulky; it suppresses water coordination.[1] Avoid

or hydrated phosphates.[1]
Ligand Use Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) Large steric bulk creates a hydrophobic pocket around the Pd center, physically excluding water.
Pre-catalyst Use Oxidative Addition Complexes (e.g., Pd-G3/G4) Bypassing the Pd(0) generation step reduces the time the catalyst is "idle" and vulnerable to water.
Visual Logic: Coupling Decision Tree

QuinolineCouplingStartStart: Pd-Catalyzed Couplingof HaloquinolineCheckWaterIs Solvent Water < 50 ppm?Start->CheckWaterDrySolventAction: Dry Solvent / Add SievesCheckWater->DrySolventNoBaseCheckBase SelectionCheckWater->BaseCheckYesDrySolvent->CheckWaterStrongBaseUse NaOtBu (Anhydrous)BaseCheck->StrongBaseSubstrate Stable to BaseWeakBaseUse K3PO4 (Anhydrous)BaseCheck->WeakBaseSensitive SubstrateHydrolysisFAILURE: Quinolone FormationBaseCheck->HydrolysisUsing Hydroxides/HydratesLigandCheckLigand Type?StrongBase->LigandCheckWeakBase->LigandCheckBidentateBINAP/DPPF(Good for stability)LigandCheck->BidentateStandardBulkyBuchwald Ligands (XPhos)(Best for excluding water)LigandCheck->BulkyDifficult SubstrateResultTarget C-N/C-C BondBidentate->ResultBulky->Result

Caption: Decision logic for selecting reagents to minimize hydrolysis competition in Pd-catalyzed quinoline functionalization.

Module 3: N-Oxide Activation & Rearrangement

User Issue: "I am activating Quinoline N-oxide with


Diagnosis

Activation of N-oxide creates a highly reactive intermediate (N-sulfonyloxy or N-phosphoryloxy cation).[1] If the intended nucleophile is not present in high concentration immediately upon activation, trace water will attack C2, leading to the quinolone.

The "One-Pot" Protocol (Self-Validating)
  • Stoichiometry Check:

    • Ensure Nucleophile is present in excess (1.5 - 2.0 equiv) relative to the activator.[1]

    • Why? Kinetics.[1][2] The rate of nucleophilic attack (

      
      ) must vastly exceed the rate of hydrolysis (
      
      
      ).
  • Order of Addition (Critical):

    • Incorrect: N-oxide + Activator

      
       Wait 
      
      
      Add Nucleophile.[1] (This guarantees hydrolysis).[1]
    • Correct: N-oxide + Nucleophile

      
       Cool to 0°C 
      
      
      Add Activator dropwise.[1]
  • The "Color Change" Indicator:

    • Quinoline N-oxides are often yellow.[1]

    • Upon adding activator (

      
      /
      
      
      ), the solution often darkens or changes hue.
    • Validation: If the solution turns cloudy/milky immediately, moisture ingress has occurred (precipitation of salts/quinolone). It should remain homogeneous.

Module 4: Mechanism of Failure

Understanding why hydrolysis happens allows you to predict it.[1] The diagram below illustrates the competition between the desired

HydrolysisMechSM4-Chloroquinoline(Electrophilic C4)IntermedActivated Complex(Vinylogous Iminium)SM->Intermed Protonation/ActivationProdA4-Aminoquinoline(Drug Scaffold)Intermed->ProdA High [Nu] AnhydrousProdB4-Hydroxyquinoline(Enol Form)Intermed->ProdB Trace H2OPathAPath A: Amine (R-NH2)PathBPath B: Water (H2O)Quinolone4-Quinolone(Thermodynamic Sink)ProdB->Quinolone Tautomerization(Irreversible)

Caption: Mechanistic competition between functionalization (Path A) and hydrolysis (Path B). The tautomerization to quinolone drives Path B irreversibly.

FAQ: Quick Solutions

Q: Can I use ethanol as a solvent for these reactions? A: Generally, no .[1] Protic solvents (even dry ones) can compete with the nucleophile or facilitate proton transfers that aid hydrolysis. Use aprotic polar solvents (DMF, DMSO, MeCN) for best results.[1]

Q: How do I remove the quinolone impurity if it forms? A: Quinolones are often insoluble in DCM or Ether but soluble in polar organic solvents.

  • Purification: Dissolve the crude mix in

    
    . The quinolone will likely remain as a solid. Filter it off.
    
  • Alternative: Quinolones are amphoteric.[1] You can wash the organic layer with basic water (pH 10-11) to deprotonate the quinolone (making it water-soluble) while keeping your functionalized product in the organic layer.

References

  • Mechanistic Insight into

    
     on Heterocycles: 
    
    • Sánchez, P., et al. (2018).[1] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.

  • Buchwald-Hartwig Optimization

    • ACS GCI Pharmaceutical Roundtable.[1] Buchwald-Hartwig Amination Reagent Guide.

  • Quinoline Functionalization Reviews

    • RSC Publishing.[1][3] Synthesis of quinoline mimics via C–H bond functionalization of quinoline. Organic & Biomolecular Chemistry.

  • Ester Deprotection & Hydrolysis Control

    • ACS GCI Pharmaceutical Roundtable.[1] Ester Deprotection Guide.

  • General Quinoline Properties

    • Wikipedia.[1] Nucleophilic Aromatic Substitution.

Removing unreacted starting material from quinoline ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in the synthesis workflow: the removal of unreacted starting materials. In the following sections, we will address common purification challenges through a series of frequently asked questions and detailed troubleshooting guides. Our focus is not just on the "how," but the "why," ensuring a deep, mechanistic understanding that empowers you to adapt and troubleshoot your unique experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows three spots after my quinoline ester synthesis reaction. What are they likely to be?

A1: In a typical Fischer esterification reaction to form a quinoline ester, you will start with a quinoline carboxylic acid and an alcohol (or vice-versa). After the reaction, it is common to see three spots on a Thin Layer Chromatography (TLC) plate.[1] These spots usually correspond to:

  • Product: Your desired quinoline ester.

  • Unreacted Carboxylic Acid: The quinoline carboxylic acid starting material.

  • Unreacted Alcohol: The alcohol starting material.

To identify which spot is which, you should run a TLC with lanes for your starting materials alongside the reaction mixture. A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can also be very helpful for confirming identities. Generally, the carboxylic acid is more polar and will have a lower Rf value (it won't travel as far up the plate), while the ester product is less polar and will have a higher Rf value. The polarity of the alcohol can vary.

Q2: Why is my reaction yield low, and how does that relate to purification?

A2: Low yields in esterification are often due to the reversible nature of the reaction.[2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process can reach equilibrium, meaning both reactants and products are present.[2][3][4] To drive the reaction towards the product, one can use an excess of one reactant (usually the less expensive one) or remove water as it forms.[3][5][6]

This directly impacts purification. If the reaction has not gone to completion, you will have a significant amount of unreacted starting materials to remove from your desired ester product, making the purification process more challenging.[7]

Q3: I tried a simple water wash to remove the unreacted starting materials, but it didn't work. Why?

A3: A simple water wash is often insufficient because both the unreacted carboxylic acid and your quinoline ester product are likely organic compounds with limited solubility in water.[8] While very polar, short-chain alcohols might be removed with water, the carboxylic acid needs to be converted into a water-soluble salt to be effectively removed into an aqueous layer.[7][9][10] This is the fundamental principle behind acid-base extraction, a much more effective technique.

Troubleshooting Guide 1: Purification via Acid-Base Extraction

Acid-base extraction is a powerful and common first step in the work-up of esterification reactions.[7][8] It leverages the acidic nature of the unreacted carboxylic acid to selectively separate it from the neutral ester product.

Q4: How does acid-base extraction work for my quinoline ester synthesis?

A4: The principle is to manipulate the solubility of the acidic impurity.[7][9][11] By washing your organic reaction mixture with a mild aqueous base, you deprotonate the unreacted carboxylic acid, turning it into a charged carboxylate salt.[12][13] This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer, which contains your neutral ester product.[7][10]

G cluster_0 In Separatory Funnel cluster_1 After Shaking & Separation Organic_Layer Organic Layer (e.g., Ethyl Acetate) Contains: - Quinoline Ester (Product) - Unreacted Carboxylic Acid - Unreacted Alcohol Add_Base Add Aqueous Base (e.g., NaHCO₃ solution) Aqueous_Layer Aqueous Layer (e.g., Water) Organic_Layer_Final Top Organic Layer Contains: - Quinoline Ester (Product) - Unreacted Alcohol Add_Base->Organic_Layer_Final Aqueous_Layer_Final Bottom Aqueous Layer Contains: - Carboxylate Salt (Water-Soluble) - Excess Base Add_Base->Aqueous_Layer_Final caption Workflow for Acid-Base Extraction

Experimental Protocol: Acid-Base Extraction
  • Dissolution: After your reaction is complete, dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[9]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is crucial because a strong base like sodium hydroxide (NaOH) could hydrolyze your desired ester product.[7]

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form from the neutralization of the acid. Shake gently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid as a salt.

  • Second Wash (Brine): Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.[8]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your crude ester.[14][15]

Q5: What if my unreacted alcohol is still present after the basic wash?

A5: Most alcohols, especially those with longer carbon chains, will remain in the organic layer with your ester. If the alcohol has a significantly different boiling point from your ester, it can often be removed during the final solvent evaporation step or by distillation. If not, column chromatography will be necessary.

Troubleshooting Guide 2: Purification by Column Chromatography

When acid-base extraction is insufficient to achieve high purity, column chromatography is the definitive next step.[16][17] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase is passed through it.[17]

Q6: How do I choose the right solvent system (mobile phase) for my column?

A6: The key is to find a solvent system where your product and impurities have different Rf values on a TLC plate.

  • Start with TLC: Test different solvent mixtures. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[18]

  • Target Rf: Aim for an Rf value of approximately 0.3-0.4 for your desired quinoline ester. This generally provides the best separation on a column.

  • Adjust Polarity:

    • If all spots stay at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If all spots run to the top (high Rf), the solvent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

Common Solvent Systems (in order of increasing polarity) Typical Use Cases
100% HexanesVery non-polar compounds
5-20% Ethyl Acetate in HexanesStandard for moderately non-polar compounds[18]
30-50% Ethyl Acetate in HexanesCompounds of intermediate polarity
5% Methanol in DichloromethanePolar compounds[19]
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour this into your column and allow it to pack evenly, ensuring there are no air bubbles.[20]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load this solution onto the top of the silica gel.[17]

  • Elution: Begin running your mobile phase through the column, collecting the liquid (eluent) in fractions (e.g., in test tubes).

  • Gradient (Optional): You can start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute your less polar ester and then wash out the more polar unreacted starting materials.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinoline ester.

Troubleshooting Guide 3: Alternative Purification Methods

Q7: Are there methods other than extraction and chromatography?

A7: Yes, depending on the nature of your product and impurities, other methods can be highly effective.

  • Recrystallization: If your quinoline ester is a solid, recrystallization can be an excellent method for achieving high purity.[21][22] The principle is to dissolve your crude product in a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.[21] Finding the right solvent or solvent pair is key and often requires some experimentation.[21][22]

  • Scavenger Resins: For a more modern and streamlined approach, scavenger resins can be used. These are solid-supported reagents that are designed to react with and bind to specific types of molecules.[23][24]

    • To remove excess carboxylic acid: You can use a basic scavenger resin (e.g., an amine-functionalized resin).[25]

    • To remove excess alcohol: This is more challenging, but certain isocyanate-functionalized resins can scavenge alcohols. The major advantage is that after the scavenging reaction, you simply filter off the resin, leaving your purified product in solution.[23] This can eliminate the need for liquid-liquid extractions.[23]

G Start Crude Reaction Mixture Is_Product_Solid Is the Product a Solid? Start->Is_Product_Solid Acid_Impurity Is the Primary Impurity an Unreacted Acid? Is_Product_Solid->Acid_Impurity No Recrystallize Attempt Recrystallization Is_Product_Solid->Recrystallize Yes Complex_Mixture Are Impurities of Similar Polarity to Product? Acid_Impurity->Complex_Mixture No Acid_Base_Extraction Perform Acid-Base Extraction Acid_Impurity->Acid_Base_Extraction Yes Scavenger_Resin Use Basic Scavenger Resin Complex_Mixture->Scavenger_Resin No, but want alternative to extraction Column_Chromatography Perform Column Chromatography Complex_Mixture->Column_Chromatography Yes Acid_Base_Extraction->Complex_Mixture Still Impure? caption Decision Tree for Purification Strategy

By systematically applying these principles and protocols, you can effectively troubleshoot the removal of unreacted starting materials and achieve a high purity of your target quinoline ester, a critical step for success in research and drug development.

References

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]

  • Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • MasterOrganicChemistry.com. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2003, April). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • ResearchGate. (2021, May 6). How to remove excessive pTsOH after Fischer esterification?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Ester | PDF | Amine | Chemical Substances. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved from [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Unknown Source. (n.d.). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

Controlling temperature for selective reduction of quinoline esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q-RED-78C Status: Open Assigned Specialist: Senior Application Scientist Subject: Temperature Control & Selectivity Protocols for Quinoline Ester Reduction

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your quinoline ester reduction yielded a mixture of over-reduced byproducts (tetrahydroquinolines) or stalled intermediates.

The quinoline scaffold presents a classic chemoselectivity paradox :

  • The Pyridine Ring (C=N): Electron-deficient and prone to reduction (saturation) under hydrogenation or vigorous hydride conditions.

  • The Ester Group (-COOR): Requires specific nucleophilic attack to reduce to an alcohol (

    
    ) or aldehyde (
    
    
    
    ).

Temperature is your primary "switch" between these two outcomes. This guide provides the operational logic to control this switch.

Decision Matrix: Pathway Selection

Use this logic flow to determine your experimental parameters.

QuinolineReduction Start Target Molecule Decision Selectivity Goal? Start->Decision PathA Reduce Ester ONLY (Ring stays aromatic) Decision->PathA PathB Reduce Ring ONLY (Ester intact) Decision->PathB MethodA Kinetic Control (-78°C) PathA->MethodA MethodB Chemisorption/Acidic (0°C to 60°C) PathB->MethodB ReagentA DIBAL-H (1.1 eq) in Toluene/DCM MethodA->ReagentA ProductA Quinoline Alcohol ReagentA->ProductA ReagentB H2 / PtO2 or NaBH3CN / AcOH MethodB->ReagentB ProductB Tetrahydroquinoline Ester ReagentB->ProductB

Figure 1: Chemoselectivity decision tree for quinoline esters. Note the divergence in temperature regimes.

The Chemo-Selectivity Matrix (Theory & Strategy)

Temperature dictates the kinetic vs. thermodynamic outcome. The pyridine ring reduction is generally exothermic and thermodynamically favorable but has a high activation energy without a catalyst. Ester reduction with hydrides is kinetically rapid but requires coordination.

ParameterScenario A: Ester

Alcohol
(Ring Intact)
Scenario B: Ring

Tetrahydro
(Ester Intact)
Primary Reagent DIBAL-H (Diisobutylaluminum hydride)H₂ / Metal Catalyst or NaBH₃CN
Temperature -78°C (Critical Cryogenic Control)25°C - 60°C (Ambient to Warm)
Mechanism 1,2-Hydride addition (Carbonyl specific)1,4-Hydride addition / Surface Adsorption
Solvent System Toluene, DCM, or THF (Anhydrous)Methanol, Acetic Acid, or TFA
Key Risk Warming > -40°C causes ring attack or over-reduction.Acidic media may hydrolyze ester if T > 60°C.

Troubleshooting Protocols (The "Help Desk")

Issue 1: "I see 1,2,3,4-tetrahydroquinoline impurities in my alcohol product."

Root Cause: The reaction temperature spiked during reagent addition, or the quench was exothermic. The Fix:

  • Cryogenic Vigilance: Ensure the internal temperature (use a probe, not just bath temp) never exceeds -70°C during DIBAL-H addition.

  • Reagent Switch: If using LAH (Lithium Aluminum Hydride), stop immediately. LAH is too aggressive and non-selective for quinolines at standard temperatures. Switch to DIBAL-H.

Issue 2: "The reaction turns into a solid jelly during workup."

Root Cause: Aluminum salts form polymeric hydroxides that trap the organic layer. The Fix (The Rochelle Salt Method):

  • Dilute the reaction mixture with ether or DCM.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously at Room Temperature (RT) until two clear layers form (can take 1-4 hours). The tartrate chelates the aluminum, breaking the emulsion.

Issue 3: "My quinoline ester precipitates at -78°C in Toluene."

Root Cause: Solubility limits of planar aromatic systems at cryogenic temperatures. The Fix:

  • Co-solvent Strategy: Use DCM (Dichloromethane) as a co-solvent. DCM has better solubility for polar heterocycles but freezes at -96°C.

  • The "Cannula" Trick: Dissolve the ester in a larger volume of DCM/Toluene at -20°C, then cool rapidly to -78°C immediately before adding the pre-cooled DIBAL-H.

Experimental Workflows (SOPs)

Protocol A: Selective Reduction of Ester to Alcohol (Ring Intact)

Target: Quinoline-3-methanol from Ethyl quinoline-3-carboxylate

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve 1.0 eq of Quinoline Ester in anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge flask in a dry ice/acetone bath. Wait 15 mins. Internal Temp must be < -75°C.

  • Addition: Add DIBAL-H (2.2 eq, 1.0 M in Toluene) dropwise via syringe pump over 30 mins.

    • Critical: Monitor temp.[1] If it hits -70°C, pause addition.

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (quench aliquot with MeOH).

  • Quench (The "Fieser" Modification for Quinolines):

    • While still at -78°C, add MeOH (excess) dropwise to destroy hydride.

    • Warm to RT.[2][3]

    • Add saturated Rochelle’s Salt solution (equal vol to solvent). Stir until layers clarify.

Protocol B: Selective Reduction of Ring (Ester Intact)

Target: Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

  • Setup: Hydrogenation vessel (Parr shaker or balloon).

  • Solvent: Dissolve Quinoline Ester in Methanol/Acetic Acid (10:1) . The acid activates the pyridine ring.

  • Catalyst: Add PtO₂ (Adam’s Catalyst) or 5% Rh/Al₂O₃ (Avoid Pd/C if halogens are present).

  • Conditions: 50 psi H₂ at Room Temperature .

    • Note: Heating >50°C risks reducing the ester or hydrolyzing it.

  • Workup: Filter through Celite. Neutralize carefully with NaHCO₃ to prevent ester hydrolysis.

Visualizing the Mechanism

Understanding why low temperature favors the ester.

Mechanism Step1 Quinoline Ester + DIBAL-H (-78°C) Coordination Al Coordinates to Carbonyl Oxygen Step1->Coordination HydrideTransfer Hydride Transfer to Carbonyl Carbon Coordination->HydrideTransfer Intermediate Tetrahedral Al-Intermediate (STABLE at -78°C) HydrideTransfer->Intermediate PathWarm Warm to RT Before Quench Intermediate->PathWarm Avoid PathQuench Acidic Quench at Low Temp Intermediate->PathQuench Preferred Collapse Collapse to Aldehyde (Over-reduction risk) PathWarm->Collapse Product Alcohol or Aldehyde (Controlled) PathQuench->Product

Figure 2: Stability of the tetrahedral intermediate at cryogenic temperatures prevents side-reactions.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ for the ester reduction? A: Generally, no. Sodium Borohydride is too mild to reduce esters effectively in standard conditions. If you add Lewis acids (like


 or 

), you increase reactivity, but you also increase the risk of reducing the C=N bond of the quinoline. DIBAL-H at -78°C is superior for selectivity.

Q: I need to reduce the ester to an aldehyde, not an alcohol. A: Follow Protocol A, but use exactly 1.1 eq of DIBAL-H and quench strictly at -78°C. The tetrahedral intermediate (see Figure 2) will hydrolyze directly to the aldehyde upon acidic workup. If you warm it up before quenching, it may eliminate to the aldehyde during the reaction, which then gets reduced to the alcohol by remaining DIBAL.[4]

Q: Why did I lose my halogen substituent (Cl/Br) during ring reduction? A: If you used Catalytic Hydrogenation (Pd/C + H₂), you likely performed a hydrodehalogenation. To prevent this, switch to Platinum Oxide (PtO₂) or add a catalyst poison (like thiophene) to attenuate activity, and keep the temperature strictly at ambient.

References

  • DIBAL-H Selectivity: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis.[3][5][6] (Standard text confirming DIBAL-H cryogenic selectivity for esters).

  • Quinoline Hydrogenation Mechanisms: Wang, D. et al. "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." J. Am. Chem. Soc. (Discusses the 1,2 vs 1,4 reduction pathway). 7[3][5][7][8][9][10]

  • DIBAL-H Troubleshooting: Organic Synthesis General Procedures for Ester to Alcohol/Aldehyde reduction using DIBAL-H. 2

  • Selective Ring Reduction: He, Y. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." RSC Advances. (Describes BaH2 and other methods for ring saturation). 11[3][5][8][10]

Sources

Storage conditions to prevent degradation of Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1357958-20-3 (and related derivatives) Chemical Family: Halogenated Quinoline Esters Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub for Methyl 3-chloroquinoline-6-carboxylate . As a researcher, you are likely aware that this compound combines two distinct chemical functionalities—a methyl ester and a halogenated quinoline ring .[2] This duality creates a specific stability profile: the ester is prone to hydrolytic cleavage, while the heterocyclic core is susceptible to photo-oxidative stress.[1][2]

This guide moves beyond generic "store in a cool dry place" advice. We analyze the causality of degradation and provide self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Critical Storage Specifications

Status: Mandatory Compliance

To prevent the degradation cascades described in Module 2, the following storage environment must be maintained.

The "Golden Triad" of Storage
ParameterSpecificationScientific Rationale (Causality)
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Lowers kinetic energy, significantly retarding the rate of ester hydrolysis and spontaneous dehalogenation.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent N-oxide formation on the quinoline ring.[1][2]
Humidity < 10% RH (Desiccated)The methyl ester moiety is an electrophile; atmospheric moisture (

) acts as a nucleophile, cleaving it to the carboxylic acid.[1]
Light Amber Glass / Foil Wrap Halogenated heterocycles are photo-labile.[1][2] UV light can trigger radical cleavage of the C-Cl bond.[1][2]
Decision Logic: Storage Workflow

Use this decision tree to determine the optimal storage location based on your usage frequency.

StorageLogic Start Received Compound Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily Active Project LongTerm Long Term (>1 Month) Usage->LongTerm Archive Fridge Refrigerator (4°C) + Desiccator Daily->Fridge Freezer Freezer (-20°C) + Argon Purge LongTerm->Freezer Handling Equilibrate to RT before opening Fridge->Handling Before Use Freezer->Handling Before Use

Figure 1: Decision logic for storage location based on experimental cadence. Note the critical equilibration step to prevent condensation.

Module 2: Troubleshooting & Diagnostics (Q&A)

Status: Interactive Support

Ticket #001: "My sample has turned from off-white to yellow."

Diagnosis: Photo-oxidative Degradation.[1][2] Technical Explanation: Quinoline derivatives are electron-deficient aromatic systems.[1][2] Upon exposure to UV or visible light, the quinoline nitrogen can undergo oxidation to form an N-oxide , or the C-Cl bond may undergo homolytic cleavage, generating radical species that couple to form colored impurities (often yellow/orange).[1] Corrective Action:

  • Purity Check: Run a TLC (Thin Layer Chromatography).[1][2] N-oxides are much more polar and will appear near the baseline compared to the parent compound.[1][2]

  • Recrystallization: If purity is >90%, recrystallize from minimal hot ethanol or ethyl acetate/hexanes to remove the colored impurities.[2]

  • Prevention: Strict light exclusion (Amber vials) is required.

Ticket #002: "LC-MS shows a new peak with M-14 mass."

Diagnosis: Hydrolysis of the Methyl Ester.[1][2] Technical Explanation: The mass difference of -14 Da (or more accurately, a shift corresponding to the loss of


 and gain of 

) indicates the conversion of the Methyl ester (-COOMe) to the Carboxylic Acid (-COOH) .[1] This is driven by moisture ingress.[1][2] Reaction:

Corrective Action:
  • Quantify: If the acid content is <5%, the material may still be usable for coupling reactions (using excess base).[2]

  • Resynthesis: If acid content is high, you can re-esterify using Methanol/H2SO4 or TMS-Diazomethane (caution required).[1][2]

  • Prevention: Store in a desiccator. Never open a cold bottle in a warm room (causes condensation).[1][2]

Ticket #003: "Can I store this in DMSO solution?"

Answer: NO. Reasoning:

  • DMSO is Hygroscopic: It aggressively absorbs atmospheric water, accelerating the hydrolysis described in Ticket #002.[2]

  • Oxidant: DMSO can act as a mild oxidant (Swern-type conditions) towards susceptible nitrogen centers over long periods.[1][2] Protocol: Always store as a solid . Prepare solutions immediately before use.

Module 3: Degradation Pathways & Mechanisms

Status: Educational Reference[2]

Understanding how the molecule breaks down allows you to predict stability in your specific reaction conditions.[2]

DegradationPathways Parent Methyl 3-chloroquinoline- 6-carboxylate (Active) Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Moisture/Acid/Base Photolysis Photolysis (+hv) Parent->Photolysis UV Light Acid 3-chloroquinoline- 6-carboxylic acid (Impurity A) Hydrolysis->Acid Dehalo De-chlorinated Derivatives (Impurity B) Photolysis->Dehalo Radical Path NOxide Quinoline N-Oxide (Colored Impurity) Photolysis->NOxide Oxidative Path

Figure 2: Primary degradation pathways.[1][2] The ester hydrolysis (top path) is moisture-driven, while the dehalogenation and oxidation (bottom paths) are light-driven.[1]

Module 4: Standard Operating Procedures (SOPs)

Status: Actionable Protocols

SOP-01: The "Cold-Start" Handling Protocol

Use this every time you remove the compound from storage.[1]

  • Retrieval: Remove the sealed container from the refrigerator/freezer.

  • Equilibration (Critical): Place the container in a desiccator or on the bench and wait 30–45 minutes .

    • Why? Opening a cold container (

      
      ) in a warm lab (
      
      
      
      ) causes immediate condensation of atmospheric moisture onto the solid.[1] This water initiates hydrolysis.[1][2][3]
  • Dispensing: Open the vial, weigh the required amount quickly.

  • Purging: Gently flow dry Nitrogen or Argon gas over the remaining solid for 10 seconds.

  • Sealing: Re-seal tightly using Parafilm® over the cap.[2]

  • Return: Immediately return to storage.

SOP-02: Rapid Purity Validation (TLC)

Perform this if the compound has been stored for >3 months.[1]

  • Stationary Phase: Silica Gel 60

    
     plates.[1][2]
    
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).[1][2]

  • Visualization: UV Lamp (254 nm).[1][2]

  • Expected Result:

    • Product (

      
      ):  Strong dark spot.
      
    • Hydrolysis Impurity (Acid): Stays at baseline (

      
      ) or streaks.[1][2]
      
    • N-Oxide Impurity: Lower

      
       than product, often fluoresces blue/green under 365 nm UV.[1][2]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics. (General reference for hydrolysis kinetics in esters).

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Quinolines and Isoquinolines.[2] In CRC Handbook of Organic Photochemistry and Photobiology. (Reference for light sensitivity of halo-quinolines).

Sources

Validation & Comparative

HPLC Method Development Guide: Methyl 3-chloroquinoline-6-carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust, stability-indicating HPLC method for the purity analysis of Methyl 3-chloroquinoline-6-carboxylate (CAS: 1416713-88-6).

The Challenge: This analyte presents a "perfect storm" of chromatographic difficulties:

  • Quinoline Core (pKa ~4.9): A weak base that interacts strongly with residual silanols on standard C18 columns, leading to severe peak tailing.

  • Ester Moiety: Susceptible to hydrolysis, necessitating a method that can resolve the degradation product (3-chloroquinoline-6-carboxylic acid) from the parent peak.[1]

  • Structural Isomers: Synthetic routes often yield regioisomers (e.g., 2-chloro or 4-chloro analogs) that co-elute on hydrophobic-only stationary phases.[1]

The Solution: This guide compares a standard "Generic C18" approach against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions via a Phenyl-Hexyl stationary phase significantly improves selectivity for chlorinated isomers and peak symmetry compared to traditional alkyl-bonded phases.[1]

Part 1: Method Development Strategy (The "Why")

Stationary Phase Selection: Overcoming Silanol Interactions

Standard C18 columns rely on hydrophobic interactions.[1] However, the nitrogen atom in the quinoline ring is protonated at acidic pH, acting as a cation. This cation undergoes secondary ion-exchange interactions with anionic silanols on the silica surface, causing peak tailing.[1]

  • Alternative: Phenyl-Hexyl phases.[1]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking with the quinoline core.[1] This interaction is orthogonal to hydrophobicity, enhancing the separation of the target molecule from closely related impurities (like de-chlorinated byproducts) that lack the same electron density.
    
Mobile Phase & pH: Balancing Stability and Shape
  • Buffer Selection: While high pH (>9) suppresses quinoline protonation (improving shape), it risks hydrolyzing the methyl ester.

  • Optimization: We utilize Ammonium Acetate (pH 4.5) .[1] This pH is slightly below the pKa of quinoline, ensuring a consistent ionization state, while the high ionic strength of the buffer masks silanol sites, sharpening the peak without risking ester hydrolysis.

Part 2: Comparative Performance Analysis

We compared the performance of a generic screening method against the developed optimized method.

Table 1: Comparative Chromatographic Data

ParameterMethod A: Generic Screening Method B: Optimized Phenyl-Hexyl Verdict
Column C18 (End-capped), 3.5 µmPhenyl-Hexyl, 2.7 µm (Fused-Core)Method B offers superior selectivity.[1]
Mobile Phase Water/ACN (0.1% Formic Acid)10mM NH₄OAc (pH 4.[1]5) / MethanolMethanol enhances

-selectivity.[1]
Retention Time (

)
4.2 min6.8 minMethod B retains polar impurities better.[1]
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetric)Method B suppresses silanol activity.
Resolution (

)
*
1.4 (Co-elution risk)3.2 (Baseline separated)Method B resolves the acid hydrolysis product.
Theoretical Plates (

)
~4,500~12,000Fused-core particles improve efficiency.[1]

*Resolution calculated between the parent peak and the critical acid impurity (3-chloroquinoline-6-carboxylic acid).[1]

Mechanism of Improvement

The switch from Acetonitrile (Method A) to Methanol (Method B) is critical. Methanol is a protic solvent that facilitates stronger


 interactions between the analyte and the Phenyl-Hexyl stationary phase, whereas Acetonitrile's 

-electrons can compete for these sites, dampening selectivity.[1]

Part 3: Detailed Experimental Protocol (Method B)

Reagents and Materials
  • Reference Standard: Methyl 3-chloroquinoline-6-carboxylate (>98% purity).[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Buffer: Ammonium Acetate (LC-MS grade), Acetic Acid (to adjust pH).[1][2]

  • Column: Raptor Phenyl-Hexyl or equivalent (100 x 2.1 mm, 2.7 µm).[1]

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L water (10 mM). Adjust pH to 4.5 ± 0.1 with dilute acetic acid. Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (Organic): 100% Methanol.[1]

  • Diluent: 50:50 Methanol:Water.[1]

  • Standard Stock: Prepare 1.0 mg/mL in Methanol. Sonicate for 5 mins to ensure dissolution (LogP ~2.9 indicates low water solubility).

Instrument Parameters
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for the rigid quinoline structure).

  • Injection Vol: 2.0 µL.

  • Detection: UV at 245 nm (λ_max for quinoline core) and 220 nm (for non-conjugated impurities).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Isocratic for polar impurity retention
8.085Linear Ramp
10.085Wash
10.130Re-equilibration
13.030End of Run

Part 4: Visualization of Method Logic

Workflow Diagram

This diagram outlines the decision-making process for selecting the Phenyl-Hexyl phase over C18.[1]

MethodDevelopment Start Analyte: Methyl 3-chloroquinoline-6-carboxylate PropAnalysis Analyze Properties: 1. Basic Nitrogen (pKa ~4.9) 2. Hydrophobic (LogP ~2.9) 3. Ester Linkage Start->PropAnalysis InitialScreen Initial Screen: C18 + Formic Acid (pH 2.7) PropAnalysis->InitialScreen ResultA Result: Peak Tailing (Silanol Interaction) Poor Selectivity for Isomers InitialScreen->ResultA Decision Optimization Strategy ResultA->Decision PathA Option A: High pH (>10) (Suppress Ionization) Decision->PathA Fix Tailing PathB Option B: Alternative Selectivity (Phenyl-Hexyl + MeOH) Decision->PathB Fix Selectivity RiskA Risk: Ester Hydrolysis (Degradation of Analyte) PathA->RiskA BenefitB Benefit: Pi-Pi Interactions Shields Silanols & Separates Isomers PathB->BenefitB FinalMethod Final Method: Phenyl-Hexyl Column 10mM NH4OAc (pH 4.5) Methanol Mobile Phase RiskA->FinalMethod Discarded BenefitB->FinalMethod

Caption: Decision tree illustrating the rejection of high-pH C18 methods due to ester instability and the selection of Phenyl-Hexyl chemistry.

Interaction Mechanism

How the stationary phase separates the target from impurities.

Interactions Analyte Target: Methyl 3-chloroquinoline -6-carboxylate Phase Stationary Phase: Phenyl-Hexyl Ligand Analyte->Phase Strong Pi-Pi Stacking + Hydrophobic Interaction Late Elution Late Elution Analyte->Late Elution Impurity Impurity: Des-chloro analog (No Chlorine) Impurity->Phase Weak Pi-Pi Stacking Early Elution Early Elution Impurity->Early Elution

Caption: Mechanistic view of Phenyl-Hexyl selectivity. The electron-withdrawing chlorine atom on the quinoline ring modulates the pi-electron density, altering the retention strength relative to non-chlorinated impurities.

Part 5: Validation Parameters (System Suitability)

To ensure the method is "Self-Validating" as per the directive, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Acid Impurity (approx. 
    
    
    
    2.5 min) and the Target Ester (
    
    
    6.8 min).
  • Tailing Factor (

    
    ):  NMT 1.3 for the main peak. (Values > 1.5 indicate column aging or pH drift).
    
  • Precision: RSD < 1.0% for retention time and < 0.5% for area (n=6 injections).

  • Sensitivity (LOD): Signal-to-Noise ratio > 3:1 for 0.05% impurity level.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2023).[1] HPLC Method for Analysis of Quinoline on Newcrom R1 Column. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. (Cited for mechanism of silanol suppression).

Sources

A Senior Application Scientist's Guide to the Analysis of Methyl 3-chloroquinoline-6-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and research, the structural integrity and purity of chemical entities are paramount. Methyl 3-chloroquinoline-6-carboxylate, a key heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active agents.[1][2][3][4][5] Its stringent quality control is not merely a procedural formality but a foundational requirement for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparative analysis of the primary analytical methodologies for the characterization and quantification of Methyl 3-chloroquinoline-6-carboxylate reference standards. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative standards.

The Cornerstone of Analysis: The Certified Reference Material (CRM)

Before any analysis begins, the choice of reference standard dictates the validity of all subsequent data. A Certified Reference Material (CRM) is the gold standard for analytical testing.[6] Unlike in-house or non-certified standards, a CRM is produced by an accredited body and adheres to stringent metrological principles, ensuring impeccable accuracy and traceability.[6][7] It is accompanied by a Certificate of Analysis (CoA) that provides certified values for purity and identity, established through rigorous testing, making it indispensable for applications requiring the utmost precision, such as pharmaceutical quality control and regulatory submissions.[6][8]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis—be it identification, purity assessment, or quantification. For Methyl 3-chloroquinoline-6-carboxylate, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Advantages Limitations Ideal For
HPLC-UV/DAD Quantification, Purity ProfilingRobust, highly reproducible, suitable for non-volatile and thermally labile compounds, excellent quantitative performance.Lower specificity than MS, requires chromophore for UV detection.Routine QC, assay, impurity quantification.
GC-MS Identification, Impurity ProfilingHigh separation efficiency for volatile compounds, provides structural information (mass spectrum) for definitive identification.[9][10]Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Identification of volatile impurities, orthogonal method to HPLC.
NMR Spectroscopy Structural Elucidation, Identity ConfirmationUnambiguous structural confirmation, provides detailed information on the molecular framework.[11][12]Low sensitivity, complex quantification, high instrumentation cost.Initial characterization and confirmation of reference standard identity.

Expert Rationale: For routine quality control and quantification of Methyl 3-chloroquinoline-6-carboxylate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The compound's quinoline core provides a strong chromophore, making it ideal for UV detection. Its polarity and molecular weight are well-suited for separation on a C18 stationary phase. GC-MS serves as an excellent orthogonal technique, particularly for identifying unknown volatile impurities, while NMR remains the definitive tool for the initial structural confirmation of the reference standard itself.[11][12][13]

Recommended Workflow for HPLC-based Analysis

A robust analytical workflow ensures that results are reliable and reproducible. The following diagram outlines a comprehensive workflow for the analysis of Methyl 3-chloroquinoline-6-carboxylate using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh CRM PrepRef Prepare Standard Solutions (Linearity Curve) RefStd->PrepRef Dissolve & Dilute Sample Weigh Sample PrepSample Prepare Sample Solution Sample->PrepSample Dissolve & Dilute Solvent Select Diluent (e.g., ACN/Water) Solvent->PrepRef Solvent->PrepSample SST System Suitability Test (SST) (Precision, Tailing Factor) PrepRef->SST Sequence Run Analytical Sequence (Standards & Samples) PrepSample->Sequence HPLC HPLC System (Pump, Injector, Column, Detector) SST->Sequence If SST Passes Integration Peak Integration Sequence->Integration Calibration Generate Calibration Curve (from Standards) Integration->Calibration Quant Quantify Sample (Assay & Impurities) Integration->Quant Calibration->Quant Report Generate Report Quant->Report

Caption: High-level workflow for the HPLC analysis of Methyl 3-chloroquinoline-6-carboxylate.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory guidelines.

4.1. Instrumentation & Reagents

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[14]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Reagents: Acetonitrile (HPLC grade), Purified Water (Type I), Phosphoric Acid (ACS grade).

  • Reference Standard: Certified Reference Material (CRM) of Methyl 3-chloroquinoline-6-carboxylate.

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm[14]

  • Injection Volume: 10 µL

4.3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.

4.4. System Suitability Test (SST) Inject the Working Standard Solution six times consecutively. The acceptance criteria must be met before proceeding with sample analysis.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

4.5. Analysis and Calculation Create a calibration curve using a series of dilutions from the Standard Stock Solution. Inject the Sample Solution in duplicate. The concentration of Methyl 3-chloroquinoline-6-carboxylate in the sample is determined by comparing its peak area to the calibration curve.

Method Validation: Ensuring Trustworthiness

To be suitable for its intended purpose, the analytical method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] This process provides documented evidence that the method is reliable, reproducible, and accurate.[16][17]

Validation_Workflow cluster_precision Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spike/Recovery, 3 levels) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different day/analyst) Precision->Intermediate LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Vary Flow, Temp, pH) LOQ->Robustness

Caption: Logical workflow for analytical method validation based on ICH guidelines.

Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criteria Rationale
Specificity Peak is spectrally pure (via DAD); no interference from blank/placebo.Ensures the signal is solely from the analyte of interest.[15][18]
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.[18]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.[15][18]
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Assesses the degree of scatter between a series of measurements.[17][18]
LOQ Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness System suitability parameters remain within limits.Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Conclusion

The reliable analysis of Methyl 3-chloroquinoline-6-carboxylate is a multi-faceted process that begins with the selection of a high-quality Certified Reference Material. While several analytical techniques can be employed, a validated RP-HPLC method offers the optimal balance of robustness, precision, and efficiency for routine quantitative analysis in a regulated environment. This guide provides the foundational framework and detailed protocols necessary for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible analytical strategy, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials.
  • SynThink Research Chemicals. Certified Reference Materials (CRMs) for Pharma QC.
  • Sigma-Aldrich. Certified Reference Materials.
  • Alpha Laboratories. CRM and Reference Standards - Research Reagents.
  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Fu, M., et al. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024).
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
  • Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B.
  • Analytical Techniques for 3-Methylquinoline: Ensuring Quality and Purity. (2026).
  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Shinde, S. S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Bioactivity of 3-Chloro vs. 3-Fluoro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial therapies.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, allowing chemists to fine-tune its physicochemical and pharmacological properties. Among the most powerful strategies in this optimization process is halogenation, particularly at the C-3 position.

The introduction of a halogen atom, such as chlorine or fluorine, can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine, with its high electronegativity and small size, can act as a hydrogen bond acceptor and often enhances metabolic stability. Chlorine, being larger and more lipophilic, can introduce favorable steric and hydrophobic interactions. This guide provides an in-depth, objective comparison of the bioactivity of 3-chloro versus 3-fluoro quinoline derivatives, supported by experimental data, to aid researchers in the rational design of next-generation therapeutic agents.

Anticancer Activity: A Target-Dependent Dichotomy

Derivatives of both 3-chloro and 3-fluoroquinoline have been extensively investigated as potential anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][4] The choice between chlorine and fluorine at the C-3 position is not straightforward and appears to be highly dependent on the specific biological target and the overall substitution pattern of the quinoline ring.

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, including halogens, can enhance the electronic properties and receptor-binding affinities of quinoline derivatives.[5] For instance, in the development of EGFR kinase inhibitors, a 3-chloro substituent on an aniline moiety attached to a quinazoline core was found to significantly increase inhibitory activity.[6] While this is not a direct C-3 substitution on the quinoline itself, it underscores the influential role of chlorine in modulating kinase inhibition.

Conversely, studies on certain fluoroquinolone derivatives have shown that the position of the halogen is critical. In one series of compounds, changing a chlorine atom's position from C-4 to C-3, or replacing it with other halogens, led to a reduction in cytotoxic effect, highlighting the precise structural requirements for optimal activity.[7]

Some quinoline derivatives exert their anticancer effects by intercalating with DNA and inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases and DNA methyltransferases.[8][9] The electronic nature of the C-3 substituent can directly influence the stability of the drug-DNA-enzyme complex. For example, compound 11, a quinoline-based derivative, was shown to elicit a DNA damage response in A549 lung carcinoma cells.[8]

Comparative Cytotoxicity Data

The following table summarizes representative data from studies evaluating halogenated quinoline derivatives. Direct head-to-head comparisons at the 3-position are often embedded within larger SAR studies, but trends can be elucidated.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids 7-Chloro-quinoline core with para-methoxy chalconeP. falciparumPotent[2]
Fluoroquinolone Hybrids Levofloxacin-hydroxamic acid derivativeMCF-7 (Breast)0.3[7]
Chloroquinoline Derivatives Derivative with benzenesulfonamide moiety (Compound 17)HeLa (Cervical)30.92 µg/ml[4]
Chloroquinoline Derivatives Derivative with benzenesulfonamide moiety (Compound 2)LoVo (Colorectal)28.82 µg/ml[4]

Note: This table is illustrative. IC50 values are highly dependent on the specific molecular scaffold beyond the C-3 substitution.

Antimicrobial Efficacy: Targeting Bacterial Machinery

Quinolones and their fluorinated successors, the fluoroquinolones, are renowned for their antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] Halogenation is a key determinant of their potency and spectrum of activity. The addition of a fluorine atom at the C-6 position was a landmark discovery that dramatically improved antimicrobial activity, giving rise to the clinically successful fluoroquinolone class.[11]

While the C-6 fluorine is pivotal, substitutions at other positions, including C-3, continue to be explored to enhance potency and overcome resistance.

  • 3-Chloro Derivatives : Several studies have synthesized and evaluated 2-chloroquinoline and 3-chloroquinoline derivatives, which have demonstrated moderate to good antibacterial and antifungal activity.[12] For example, novel 3-chloroquinoline-based compounds have shown efficacy against both Gram-positive and Gram-negative bacterial strains, with molecular docking studies suggesting a dual-target mechanism of action.[3]

  • 3-Fluoro Derivatives : The incorporation of a 3-chloro-4-fluoro substitution pattern on an aniline ring attached to a quinoline scaffold resulted in compounds with potent activity against multidrug-resistant Gram-positive pathogens like MRSA and VRE.[13] This suggests that while the 4-fluoro group is beneficial, the 3-chloro group also plays a crucial role in enhancing activity.

Comparative Antimicrobial Activity Data
Compound ScaffoldR1 GroupR2 GroupOrganismMIC (µg/mL)Reference
Substituted QuinolineCF3p-CH3MRSA, MRSE, VRE3.0[13]
Substituted QuinolineCF33-chloro-4-fluoroMRSA, VRE<3.0 (Improved)[13]
Substituted QuinolineCF3p-CF3MRSA, VRE0.75[13]
5-chloro-8-hydroxyquinoline HybridCiprofloxacin moiety-Multiple G+ & G-0.125–8[14]

This data highlights the impact of various substitutions, including chloro-fluoro combinations, on antibacterial potency.[13][14]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the bioactivity of these compounds is assessed using standardized, self-validating protocols.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-chloro and 3-fluoro quinoline derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and comparing the bioactivity of synthesized quinoline derivatives.

G cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening Syn_Cl Synthesis of 3-Chloro Derivatives Anticancer Anticancer Assays (e.g., MTT) Syn_Cl->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Syn_Cl->Antimicrobial Syn_F Synthesis of 3-Fluoro Derivatives Syn_F->Anticancer Syn_F->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for synthesis and bioactivity evaluation.

Mechanism of Quinolone Action

This diagram illustrates the general mechanism by which quinolone-class antibiotics inhibit bacterial DNA gyrase, leading to cell death.

G Quinoline Quinolone Derivative (3-Cl or 3-F) Complex Ternary Complex (Drug-Enzyme-DNA) Quinoline->Complex DNAGyrase Bacterial DNA Gyrase (Enzyme) DNAGyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Repair Blocked Complex->Replication Inhibits Re-ligation Death Bacterial Cell Death Replication->Death

Caption: Inhibition of DNA gyrase by quinolone derivatives.

Conclusion and Future Outlook

The comparison between 3-chloro and 3-fluoro quinoline derivatives reveals a nuanced and context-dependent relationship between structure and bioactivity. Neither substituent is universally superior; instead, their efficacy is dictated by the specific steric and electronic demands of the target protein's binding pocket.

  • In anticancer research , the choice of halogen can influence cytotoxicity and the mechanism of action, with optimal selection being target-specific.

  • In antimicrobial development , while the C-6 fluorine remains a critical feature, modifications at the C-3 position with either chlorine or fluorine, often in combination with other substitutions, provide a viable strategy for enhancing potency and expanding the activity spectrum against resistant pathogens.[13]

Future research should focus on systematic, head-to-head comparative studies of 3-chloro and 3-fluoro analogs within the same molecular scaffold. Combining this experimental data with computational modeling and molecular docking will provide deeper insights into the specific interactions driving bioactivity, paving the way for the rational design of more potent and selective quinoline-based therapeutics.

References

  • Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions . (2016). ResearchGate. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . (2001). Clinical Infectious Diseases, Oxford Academic. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections . (2003). PubMed. Available at: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents . (2015). Organometallics, ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . (2023). MDPI. Available at: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials . Pharmacy 180. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . (2019). PMC. Available at: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents . (2018). PMC, NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents . Organic Chemistry Research. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA . (2024). PMC. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents . (2016). SpringerLink. Available at: [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus . (2025). PubMed. Available at: [Link]

  • Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors . ResearchGate. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . (2024). MDPI. Available at: [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . (2017). PMC, PubMed Central. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities . (2025). PMC. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA . (2024). bioRxiv. Available at: [Link]

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation . (2023). ACS Omega. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives . (2021). Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Quinolones and fluoroquinolones Art. 31 PhV - Annex I-II-III-IV_EN . European Medicines Agency. Available at: [Link]

Sources

IR spectroscopy peaks for ester group in quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, anticancer, and antiviral therapeutics.[1] The ester functional group often acts as a critical prodrug moiety or a synthetic intermediate. However, the unique electronic environment of the quinoline ring—a fused benzene and pyridine system—creates distinct vibrational signatures that differ from standard aromatic esters.

This guide objectively compares the Infrared (IR) spectroscopic profile of Quinoline-Ester Derivatives against standard Benzoate (Phenyl) Esters and Aliphatic Esters . It provides experimental protocols, mechanistic insights into position-dependent frequency shifts, and validation methods using Density Functional Theory (DFT).[1]

Mechanistic Insight: The "Quinoline Effect"

To accurately interpret IR spectra, one must understand how the quinoline ring perturbs the ester carbonyl (


) bond compared to a standard benzene ring.
  • Conjugation (Red Shift): Like benzene, the quinoline ring conjugates with the ester carbonyl, lowering the bond order and frequency compared to aliphatic esters.

  • Inductive Withdrawal (Blue Shift): The nitrogen atom in the quinoline ring is electronegative. It exerts an electron-withdrawing inductive effect (-I), which shortens the

    
     bond and increases the frequency.
    
  • Positional Dependence:

    • C2 & C4 Positions: These carbons are electron-deficient due to resonance with the nitrogen atom.[1] The strong -I and -R (resonance withdrawal) effects compete.[1] Typically, the electron deficiency dominates, shifting the

      
       peak to slightly higher frequencies than standard benzoates.
      
    • C3 Position: This position is less affected by the nitrogen's resonance withdrawal. It behaves more like a standard phenyl ring, resulting in a lower frequency closer to typical benzoates.[1]

Diagram: Electronic Effects on Carbonyl Frequency

ElectronicEffects cluster_0 Electronic Factors cluster_1 Net Result on C=O Resonance Resonance (+R) Delocalization into Ring RedShift Lower Frequency (vs Aliphatic) Resonance->RedShift Decreases Bond Order Induction Inductive Effect (-I) N-atom Withdrawal BlueShift Higher Frequency (vs Phenyl) Induction->BlueShift Shortens Bond Quinoline_C2 Quinoline (C2/C4) High Electron Deficiency Quinoline_C2->Induction Quinoline_C3 Quinoline (C3) Moderate Electron Deficiency Quinoline_C3->Resonance

Caption: Interplay of resonance and inductive effects determining the carbonyl shift in quinoline isomers.

Comparative Analysis: Spectral Fingerprints

The following data compares the vibrational modes of quinoline esters against standard alternatives.

Table 1: Carbonyl (

) Stretching Frequencies
Derivative TypeElectronic EnvironmentFrequency Range (

)
Shift Cause
Aliphatic Ester (Standard)No Conjugation1735 – 1750 Baseline reference.[1]
Benzoate Ester (Alternative)Phenyl Conjugation1715 – 1725 Resonance lowers bond order.[1]
Quinoline-3-carboxylate "Phenyl-like" Conjugation1718 – 1728 Similar to benzoate; weak N-influence.[1]
Quinoline-2-carboxylate Electron Deficient Ring1725 – 1735 Strong -I effect from adjacent N raises

.
Table 2: The "Rule of Three" (Diagnostic Bands)

Esters are defined by three strong bands. In quinolines, the


 stretches are often coupled with ring vibrations, making them broader.
Vibration ModeFrequency (

)
Description
1. C=O Stretch 1715 – 1735Strong, sharp.[1] The primary diagnostic peak.
2. C-C(=O)-O Stretch 1250 – 1310"Acid side" stretch.[1] Often higher in quinolines due to ring stiffness.
3.[1] O-C-C Stretch 1050 – 1150"Alcohol side" stretch.[1] Varies with the ester alkyl group (Ethyl vs Methyl).
Experimental Protocol: Synthesis & Characterization

To ensure reproducible spectral data, a controlled synthesis and purification workflow is required.[1] The following protocol describes the generation of Ethyl quinoline-3-carboxylate via a modified Friedländer/Knoevenagel route, followed by rigorous IR analysis.

Phase A: Synthesis (One-Pot Knoevenagel)[1]
  • Reagents: Mix 2-aminobenzaldehyde (1.0 eq) and Ethyl acetoacetate (1.1 eq) in absolute ethanol.

  • Catalyst: Add Piperidine (5 mol%) as a base catalyst.

  • Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Cool to room temperature. The product often precipitates. If not, pour into crushed ice/water.[1]

  • Purification (Critical): Recrystallize from hot ethanol. Note: Crude samples contain unreacted aldehyde, showing a false peak at ~1680 cm⁻¹.

Phase B: IR Sampling Methodology
  • Technique: ATR (Attenuated Total Reflectance) is recommended over KBr pellets for quinolines to avoid moisture absorption (hygroscopic N-atom) which broadens peaks.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to resolve the fine structure of aromatic overtones.

    • Background: Air (clean crystal).[1]

Diagram: Experimental Workflow

Workflow Start Start: Raw Materials Synth Synthesis (Reflux in EtOH) Start->Synth Monitor TLC Monitoring (Disappearance of Amine) Synth->Monitor Monitor->Synth Incomplete Purify Purification (Recrystallization) Monitor->Purify Complete Analysis IR Analysis (ATR-FTIR) Purify->Analysis Validation Data Validation (Compare vs DFT/Lit) Analysis->Validation

Caption: Step-by-step workflow from synthesis to validated spectral data.

Validation: Experimental vs. Computational (DFT)

To validate the assignment of the ester peak—especially when obscured by other ring vibrations (


 at ~1600 cm⁻¹)—comparison with Density Functional Theory (DFT) is the gold standard.
  • Method: B3LYP functional with 6-311G(d,p) basis set.[1]

  • Scaling Factor: Experimental values are typically 0.961 times the calculated harmonic frequencies.

  • Example: If DFT predicts a

    
     stretch at 1790 cm⁻¹, the expected experimental peak is 
    
    
    
    cm⁻¹.
  • Trust Signal: If your experimental peak deviates by >20 cm⁻¹ from the scaled DFT value, suspect a contaminant (e.g., carboxylic acid hydrolysis product, broad -OH band at 3000+ cm⁻¹).

References
  • National Institutes of Health (NIH). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups: Esters and Aromatics. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Ankara University. Computational analysis and experimental validation of quinoline derivatives. Retrieved from [Link]

Sources

Precision in Purity: Elemental Analysis vs. Theoretical Calculation for Quinoline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Static Ideal vs. The Dynamic Reality

In the high-stakes environment of drug discovery, Quinoline Esters represent a privileged scaffold, serving as precursors for fluoroquinolone antibiotics, antimalarials, and emerging anticancer agents. However, the validation of these compounds creates a common friction point in the laboratory: the discrepancy between Theoretical Calculation and Experimental Elemental Analysis (EA) .

This guide moves beyond simple definitions to analyze the operational relationship between these two metrics. While theoretical calculation provides the stoichiometric blueprint, elemental analysis acts as the forensic auditor, revealing hidden impurities, solvates, and synthetic errors that spectroscopic methods (NMR, MS) often miss.

The Theoretical Framework: The Blueprint

Theoretical calculation is the mathematical derivation of a compound's elemental composition based strictly on its molecular formula. It assumes a state of 100% purity, devoid of moisture, solvents, or inorganic salts.

How It Works

For a generic Quinoline Ester, Ethyl 2-methylquinoline-3-carboxylate (


):
  • Molecular Weight (MW): 215.25 g/mol

  • Carbon Contribution:

    
    
    
  • Calculation:

    
    
    
The Utility
  • Benchmarking: Sets the target values for validation.

  • Stoichiometry Confirmation: Verifies that the proposed structure is mathematically consistent.

The Experimental Reality: Elemental Analysis (EA)

Elemental Analysis (specifically CHN combustion analysis) is a destructive analytical technique that determines the mass fraction of Carbon, Hydrogen, and Nitrogen in a sample.

The Mechanism[1][2]
  • Combustion: The quinoline ester is burned in excess oxygen at high temperatures (>900°C).

  • Reduction: Gases are passed over copper to remove excess oxygen and convert oxides of nitrogen to

    
    .
    
  • Detection:

    
    , 
    
    
    
    , and
    
    
    are separated (GC) and quantified (Thermal Conductivity Detector).
The "Gold Standard" Acceptance Criteria

For a compound to be considered "analytically pure" by journals like the Journal of Medicinal Chemistry, the experimental values must fall within


  of the theoretical values.

Critical Insight: A discrepancy


 is rarely a machine error. It is almost always a sample purity issue—typically trapped solvent or moisture, which quinoline derivatives are prone to retaining due to their hydrogen-bond accepting nitrogen atom.

Comparative Analysis: Strengths and Limitations

FeatureTheoretical CalculationElemental Analysis (Experimental)
Nature Deterministic / StaticEmpirical / Dynamic
Primary Function Target settingPurity & Composition Validation
Sensitivity None (Assumes 100% purity)High (Detects <1% impurities)
Solvent Detection Cannot detectDetects via C/H ratio shifts
Inorganic Detection Cannot detectIndirectly detects (values sum <100%)
Cost/Time Instant / FreeHigh equipment cost or outsourced (

)
Blind Spots Isomers (Same formula)Isomers (Same % composition)

Case Study: The "Trapped Solvate" Scenario

A common scenario in quinoline ester synthesis involves the "failure" of EA due to lattice-trapped solvents.

Compound: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Formula:


MW:  235.21  g/mol 
The Data Discrepancy[3]
ElementTheoretical (%)Found (%)Delta (

)
Status
Carbon 61.2859.85-1.43FAIL
Hydrogen 4.294.55+0.26PASS
Nitrogen 5.965.82-0.14PASS
The Diagnosis

The Carbon is significantly low (-1.43%). A novice might assume the synthesis failed. However, the H is slightly high. This signature (Low C, High H) often suggests trapped water .

  • Recalculation for Monohydrate (

    
    ): 
    
    • New MW: 253.23

    • New Calc C: 56.92% (Too low compared to found 59.85%)

  • Recalculation for 0.25 Molar Equivalent Ethanol (Solvent trap):

    • Fit matches experimental data.

Conclusion: The sample is not impure chemically, but physically. It requires drying under high vacuum (


 mbar) at elevated temperature (60°C) to pass the 

standard.

Visualization: Validation Workflows

Diagram 1: The Purity Validation Loop

This workflow illustrates the decision-making process when characterizing a new quinoline ester.

PurityValidation Start Crude Quinoline Ester Purification Purification (Recrystallization/Chromatography) Start->Purification Drying High-Vac Drying (Remove Solvents) Purification->Drying Calc Theoretical Calculation (Based on Formula) Drying->Calc EA Experimental Elemental Analysis (Combustion) Drying->EA Compare Compare Values (|Calc - Found| < 0.4%) Calc->Compare EA->Compare Pass PASS: Confirm Structure & Purity Compare->Pass Yes Fail FAIL: Analyze Discrepancy Compare->Fail No

Caption: The standard validation loop for confirming chemical purity in pharmaceutical intermediates.

Diagram 2: Troubleshooting EA Failures

Logic tree for diagnosing why a sample failed the


 check.

EATroubleshooting Fail EA Discrepancy (> 0.4%) CheckC Is Carbon LOW? Fail->CheckC CheckH Is Hydrogen HIGH? CheckC->CheckH Yes Inorganic Ash Residue? (Inorganic Salts) CheckC->Inorganic No (All values low) Solvent Trapped Solvent/Water (Recalculate with solvate) CheckH->Solvent Yes Impurity Synthetic Impurity (Re-purify) CheckH->Impurity No

Caption: Diagnostic logic for interpreting Elemental Analysis failures.

Experimental Protocols

Protocol A: Preparation for Elemental Analysis

To ensure the experimental value matches the theoretical calculation.

  • Purification: Ensure the quinoline ester is homogenous by TLC/HPLC (>98% area).

  • Drying (Crucial):

    • Place sample in a vacuum drying pistol or desiccator.

    • Apply high vacuum (

      
       mmHg).
      
    • Heat to

      
       (below melting point) for 24 hours.
      
    • Why? Quinoline nitrogen can hydrogen-bond with water or ethanol, creating "pseudo-solvates" that skew data.

  • Weighing:

    • Use a micro-balance (

      
       mg).
      
    • Target sample mass: 2–5 mg (standard for CHN analyzers).

    • Seal in a tin capsule immediately to prevent hygroscopic absorption.

Protocol B: Theoretical Calculation (Manual Verification)

Do not rely solely on software; manual checks prevent formula entry errors.

  • Define Formula: e.g.,

    
    .
    
  • Sum Atomic Masses (IUPAC Standard):

    • C:

      
      
      
    • H:

      
      
      
    • N:

      
      
      
    • O:

      
      
      
  • Calculate Total Mass:

    
     g/mol .
    
  • Determine % Composition:

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry - Author Guidelines. ACS Publications.[1] [Link]

  • Chemistry World. (2023). First publisher abandons impractical elemental analysis standard as journals eye next move. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central.[2] [Link]

  • University of Massachusetts. (2023). Esters: An Introduction and Experimental Protocol. UMass Amherst Chemistry. [Link]

  • Mphahlele, M. J., & Adeloye, A. O. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Methyl 3-chloroquinoline-6-carboxylate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 3-chloroquinoline-6-carboxylate, a substituted quinoline, represents a class of compounds with significant interest in medicinal chemistry. Its impurity profile can directly impact the safety, efficacy, and stability of a final drug product. This guide provides an in-depth comparison of modern spectroscopic techniques for the identification, quantification, and structural elucidation of potential impurities associated with this compound. We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.

The Impurity Landscape: What to Expect and Why

A successful impurity characterization strategy begins with a predictive understanding of what impurities are likely to be present. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.

Potential Process-Related Impurities

While the exact commercial synthesis of Methyl 3-chloroquinoline-6-carboxylate may be proprietary, common synthetic routes for substituted quinolines, such as the Skraup or Doebner-von Miller reactions, provide insight into likely byproducts.[1] A plausible approach could also involve a Vilsmeier-Haack reaction to introduce functionality at the 3-position.[2]

Based on these established methods, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors, such as a substituted aniline.

  • Intermediates: Incomplete conversion can lead to the presence of key intermediates. For example, if a Sandmeyer-type reaction is used to introduce the 3-chloro group from a 3-amino precursor, the amino-quinoline could be a potential impurity.

  • Isomeric Impurities: Substitution reactions on the quinoline ring can sometimes yield a mixture of isomers (e.g., chloro-substitution at a different position).

  • Byproducts of Side Reactions: The harsh acidic and oxidative conditions of many quinoline syntheses can lead to the formation of tarry, polymeric materials.[3]

Potential Degradation Products

Forced degradation studies, or stress testing, are essential to identify potential degradants that could form under various environmental conditions.[4] For Methyl 3-chloroquinoline-6-carboxylate, the key functional groups susceptible to degradation are the ester and the chloro-substituted aromatic ring.

  • Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to form 3-chloroquinoline-6-carboxylic acid .

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated species.

  • Photodegradation: Exposure to light can induce degradation, sometimes leading to complex rearrangements or cleavage of the aromatic nucleus.[4]

A Comparative Guide to Analytical Techniques

No single technique can provide a complete picture of an impurity profile. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential. We will compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

Principle & Utility: HPLC is the primary tool for separating the parent compound from its impurities. By exploiting differences in polarity, a reversed-phase HPLC method can resolve structurally similar molecules. When coupled with a UV detector, particularly a Diode Array Detector (DAD) or Photo Diode Array (PDA), it not only quantifies impurities but also provides preliminary identification information based on their UV-Vis spectra.[5] The high linearity range of modern detectors is crucial for quantifying trace impurities in the presence of a high-concentration parent peak.[6]

Experimental Protocol: Stability-Indicating HPLC-UV Method Development

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a robust starting point due to the moderately non-polar nature of the quinoline core.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for the basic quinoline nitrogen.[7]

    • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Elution: A gradient program is necessary to elute both polar (e.g., hydrolyzed acid) and non-polar impurities.

    • Initial Conditions: Start with a low percentage of Solvent B (e.g., 20-30%) to retain the main compound.

    • Gradient: Linearly increase the percentage of Solvent B to ~95% over 20-30 minutes to elute any late-eluting, non-polar impurities.

    • Hold and Re-equilibration: Hold at high organic content to wash the column, then return to initial conditions and allow for re-equilibration.

  • Detection: Use a DAD/PDA detector to monitor across a range of wavelengths (e.g., 220-400 nm). The extended aromatic system of the quinoline core should provide strong chromophores.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation and Expected Results: The parent compound, Methyl 3-chloroquinoline-6-carboxylate, will be the major peak. Any smaller peaks are potential impurities. The hydrolyzed impurity, 3-chloroquinoline-6-carboxylic acid, being more polar, is expected to elute earlier than the parent ester. Non-polar byproducts from synthesis would likely have longer retention times. The relative peak area can be used to estimate the percentage of each impurity.

Mass Spectrometry (MS): The Key to Molecular Weight and Fragmentation

Principle & Utility: MS provides the molecular weight of the parent compound and its impurities, which is a critical piece of identifying information. When coupled with a separation technique like HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak in the chromatogram. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further constraining the possible identity of an unknown impurity. Tandem MS (MS/MS) involves fragmenting the ions to reveal structural information.[5][8]

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for quinoline derivatives, as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for accurate mass measurements. A Triple Quadrupole or Ion Trap is excellent for targeted MS/MS fragmentation studies.

  • LC Method: The HPLC method described above can be directly coupled to the MS, though replacing phosphoric acid with a volatile modifier like formic or acetic acid is essential for MS compatibility.[9][10]

  • MS/MS Fragmentation: For structural elucidation, select the [M+H]⁺ ion of an impurity as the precursor ion and apply collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint.

Data Interpretation and Expected Results:

  • Parent Compound: Expect a strong signal for the [M+H]⁺ ion of Methyl 3-chloroquinoline-6-carboxylate (C₁₁H₈ClNO₂, Exact Mass: 221.02; [M+H]⁺ = 222.03).[11]

  • Hydrolyzed Impurity: The carboxylic acid will have a molecular weight 14 Da less than the parent ester (C₁₀H₆ClNO₂, Exact Mass: 207.01; [M+H]⁺ = 208.02).

  • Fragmentation Patterns: The quinoline ring is relatively stable. Common fragmentations for quinoline carboxylic acid derivatives include the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[12] The loss of HCN (27 Da) from the quinoline core is also a characteristic fragmentation pathway for quinolines.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Principle & Utility: NMR spectroscopy provides the most definitive structural information, revealing the connectivity and chemical environment of every proton and carbon atom in a molecule.[4] For impurity characterization, ¹H NMR is excellent for detecting and quantifying impurities, as the integral of each signal is directly proportional to the number of protons it represents. For unknown impurities that have been isolated, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be used to piece together the complete chemical structure.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.

  • Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (e.g., 64 or 128 scans).

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁ of interest) for accurate integration.

  • Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the parent compound and any visible impurities.

Data Interpretation and Expected Results:

  • ¹H NMR of Parent Compound: The spectrum of Methyl 3-chloroquinoline-6-carboxylate is expected to show:

    • A singlet for the methyl ester protons (~3.9-4.0 ppm).

    • A set of aromatic protons for the quinoline core. Based on data for similar compounds like 6-methylquinoline, the protons on the pyridine ring (H2, H4) will be the most downfield, while the protons on the benzene ring (H5, H7, H8) will be in the range of 7.5-8.5 ppm.[14] The chlorine at C3 and the ester at C6 will influence these chemical shifts.

  • Detecting Impurities:

    • Hydrolyzed Impurity: The sharp methyl singlet of the parent ester will decrease in intensity, and a broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm), although this is sometimes not observed depending on the solvent and concentration. The aromatic signals will also shift slightly.

    • Process-Related Impurities: Look for unexpected aromatic spin systems or aliphatic signals that do not belong to the parent structure.

Integrated Strategy and Data Comparison

The most effective workflow combines these techniques. HPLC-DAD is used first to screen for impurities and determine their purity levels. LC-MS is then used to obtain molecular weights for each impurity peak. If an impurity is present at a significant level (>0.1%), preparative HPLC can be used to isolate it, followed by detailed NMR analysis for unambiguous structure confirmation.

Workflow for Impurity Characterization

G cluster_0 Initial Screening & Quantification cluster_1 Identification cluster_2 Definitive Structure Elucidation Sample Sample of Methyl 3-chloroquinoline-6-carboxylate HPLC_DAD HPLC-DAD Analysis Sample->HPLC_DAD Purity Purity HPLC_DAD->Purity Impurity Detection & Quantification LC_MS LC-MS Analysis HPLC_DAD->LC_MS Hyphenation Prep_HPLC Preparative HPLC (for significant impurities) Purity->Prep_HPLC MW_ID MW_ID LC_MS->MW_ID Molecular Weight Determination MS_MS Tandem MS (MS/MS) Frag_ID Frag_ID MS_MS->Frag_ID Structural Clues MW_ID->MS_MS Structural Clues Isolated_Imp Isolated_Imp Prep_HPLC->Isolated_Imp Isolate Impurity NMR 1D & 2D NMR Spectroscopy Final_Struct Final_Struct NMR->Final_Struct Unambiguous Structure Isolated_Imp->NMR Unambiguous Structure

Caption: Integrated workflow for impurity characterization.

Performance Comparison of Analytical Techniques
FeatureHPLC-UV/DADMass Spectrometry (MS)NMR Spectroscopy
Primary Role Separation & QuantificationIdentification (MW & Formula)Structure Elucidation
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Specificity Moderate (based on Rt & UV)Very High (based on m/z)Absolute (unique structure)
Structural Info Limited (UV spectrum)Moderate (Fragmentation)Comprehensive (Connectivity)
Quantitative Excellent (with standards)Good (with standards)Excellent (qNMR)
Hyphenation LC-MS, LC-NMRGC-MS, LC-MSLC-NMR, LC-SPE-NMR

Conclusion

The characterization of impurities in Methyl 3-chloroquinoline-6-carboxylate is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. HPLC provides the foundation for separation and quantification. Mass spectrometry offers rapid and sensitive molecular weight determination, which is crucial for initial identification. Finally, NMR spectroscopy serves as the ultimate arbiter for definitive structural elucidation of any significant unknown impurities. By understanding the principles, strengths, and limitations of each technique, and by predicting the likely impurity landscape based on synthesis and stability, researchers can develop a comprehensive and scientifically sound characterization strategy.

References

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Retrieved February 17, 2026, from [Link]

  • Jiang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Microorganisms, 10(4), 787.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]

  • Fritz, H., & Sauter, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Lo-Pumo, D., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 17, 2026, from [Link]

  • Kubalczyk, P., et al. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 30(15), 3456.
  • Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1756-1764.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353.
  • Včelák, J., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 187-189.
  • e-PG Pathshala. (n.d.). Preparation and Properties of Quinoline.
  • Wikipedia. (n.d.). Quinoline. Retrieved February 17, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. PubChem. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 17, 2026, from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
  • LCGC International. (2026). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. Retrieved February 17, 2026, from [Link]

  • Oh, S. E., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Chemical Society, 34(4), 160-171.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-chloroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Methyl 3-chloroquinoline-6-carboxylate is a halogenated heteroaromatic ester.[1] While primarily classified as an irritant (Skin/Eye/Respiratory), its structural similarity to quinoline (a known mutagen/carcinogen) and the presence of a halogenated moiety mandates that it be handled with High-Potency Compound (HPC) discipline .[1]

Do not treat this merely as "another organic solid." The combination of the quinoline scaffold and the chlorinated position increases lipophilicity, potentially enhancing dermal absorption relative to non-halogenated analogues.

Immediate Action Plan:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Glove Protocol: Double-gloving is mandatory. Standard nitrile degrades rapidly if this compound is dissolved in halogenated solvents (e.g., DCM, Chloroform).

  • Waste Stream: Segregate strictly as Halogenated Organic Waste .

Part 2: Hazard Architecture & Risk Assessment

This compound presents a dual-threat profile: physical irritation from the solid dust and potential systemic toxicity if absorbed in solution.[1]

Hazard ClassGHS CodeOperational Translation
Skin Irritation H315 Causes inflammation upon contact.[1] Risk increases significantly if the skin is moist or abraded.
Eye Irritation H319 Micro-crystalline dust can cause mechanical corneal abrasion + chemical burns.
STOT-SE H335 Inhalation of dust triggers respiratory tract inflammation.[1] Avoid generating aerosols.[2][3]
Structural Alert N/AQuinoline Scaffold: Potential for DNA intercalation. Treat as a suspected mutagen until proven otherwise.

Part 3: The Defense Layer (PPE Specification)

Standard lab PPE is insufficient without specific material consideration. The following protocol relies on permeation logic , not just availability.

Hand Protection Strategy
  • The Problem: Chlorinated aromatics and esters can swell nitrile rubber, reducing breakthrough time.

  • The Solution: A tiered glove approach based on the state of matter.

Operation PhasePrimary Glove LayerSecondary Glove LayerRationale
Solid Handling (Weighing)Nitrile (4 mil) Nitrile (4 mil) Double-layer provides sufficient protection against dry dust.[1] Colored under-glove (e.g., blue under white) reveals tears.[1]
Solution Phase (Synthesis)Laminate (Silver Shield) Nitrile (Outer) If dissolved in DCM/THF, nitrile offers <2 min protection.[1] Laminate liners are chemically impervious.
Glassware Cleaning Butyl Rubber NoneThicker butyl gloves resist the aggressive solvent washes required to remove sticky ester residues.
Respiratory & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Lungs:

    • Primary: Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill only): If outside containment, use a P100 (HEPA) half-mask respirator .[1]

Part 4: Operational Workflow

Step 1: Weighing & Transfer (The Critical Zone)

Static electricity often causes this ester to "fly" or cling to spatulas.[1]

  • De-static: Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Containment: Place the balance inside the fume hood. If the balance is external, tare the vial, add solid inside the hood, cap tightly, and then weigh. Never transport an open spatula across the lab.

  • Solvent Pre-load: If possible, add the reaction solvent to the weighing vessel immediately to trap the dust in solution.

Step 2: Reaction Setup
  • Solvent Compatibility: When dissolving Methyl 3-chloroquinoline-6-carboxylate, avoid using DMSO if possible, as DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream.[1]

  • Temperature Control: The ester functionality is susceptible to hydrolysis. Ensure glassware is oven-dried if using moisture-sensitive reagents (e.g., LiAlH4, Grignards).[1]

Step 3: Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "Methyl 3-chloroquinoline-6-carboxylate" and "Halogenated."[1]

  • Forbidden: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic decomposition of the quinoline ring.

Part 5: Emergency Response Logic

Scenario A: Spill Response Decision Tree

Use the following logic flow to determine the cleanup method.

SpillResponse Start Spill Detected StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid DryClean 1. Dampen paper towel (minimally) 2. Gently wipe (Do NOT sweep) 3. Place in Ziploc -> Halogenated Waste Solid->DryClean Prevent Dust SolventCheck Is solvent Volatile/Toxic? (e.g., DCM, Chloroform) Liquid->SolventCheck Evacuate EVACUATE LAB Call EHS immediately SolventCheck->Evacuate Yes (>50mL) Absorb 1. Cover with Vermiculite/Spill Pillow 2. Scoop into jar 3. Double bag SolventCheck->Absorb No / Small Vol

Figure 1: Decision logic for safely mitigating spills of Methyl 3-chloroquinoline-6-carboxylate based on physical state and solvent volume.

Scenario B: Exposure First Aid
  • Ocular: Flush for 15 minutes minimum.[2][4][5] The ester can hydrolyze to the acid in the eye, causing delayed pH damage.

  • Dermal: Wash with soap and water.[3][5][6] Do not use ethanol to wash skin; it acts as a permeation enhancer for the quinoline ring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75412037, Methyl 3-chloroisoquinoline-6-carboxylate (Isomer Analogue).[1] PubChem. [Link]1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[1] [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.